BSJ-03-123
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H56N10O11/c1-29-34-27-50-47(53-42(34)56(31-6-3-4-7-31)45(63)40(29)30(2)58)51-37-12-10-32(26-49-37)55-17-15-54(16-18-55)19-21-66-23-25-67-24-22-65-20-14-48-39(60)28-68-36-9-5-8-33-41(36)46(64)57(44(33)62)35-11-13-38(59)52-43(35)61/h5,8-10,12,26-27,31,35H,3-4,6-7,11,13-25,28H2,1-2H3,(H,48,60)(H,52,59,61)(H,49,50,51,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHCYAOYQIFNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H56N10O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BSJ-03-123
Audience: Researchers, scientists, and drug development professionals.
Introduction
BSJ-03-123 is a potent and highly selective small-molecule degrader of Cyclin-dependent kinase 6 (CDK6).[1][] It belongs to the class of molecules known as Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. This compound has emerged as a valuable chemical probe for studying the specific functions of CDK6, particularly in contexts like acute myeloid leukemia (AML).[4][5][6]
Core Mechanism of Action
This compound functions by inducing the selective degradation of CDK6.[7] Its mechanism is predicated on its ability to simultaneously bind to both CDK6 and an E3 ubiquitin ligase component, Cereblon (CRBN).[1][6] This dual binding brings CDK6 into close proximity with the E3 ligase complex, leading to the polyubiquitination of CDK6. Ubiquitinated CDK6 is then recognized and degraded by the proteasome. A key feature of this compound is its remarkable selectivity for CDK6 over its close homolog, CDK4, which is achieved by exploiting specific protein-interface determinants.[][4][5][6]
The degradation of CDK6 is dependent on the presence of CRBN, as demonstrated in CRBN knockout cells where the effect of this compound is abrogated.[8] This targeted degradation approach offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby disrupting both its catalytic and non-catalytic functions.
Signaling Pathway and Molecular Interactions
The mechanism of this compound-induced CDK6 degradation can be visualized as a series of molecular events, culminating in the elimination of the CDK6 protein.
Caption: Mechanism of this compound induced CDK6 degradation.
Quantitative Data
The following tables summarize the key quantitative metrics for this compound.
Table 1: In Vitro Kinase Inhibition
| Target | Assay | IC₅₀ (nM) |
| CDK6/CyclinD1 | In vitro kinase inhibition assay | 8.7[9] |
| CDK4/CyclinD1 | In vitro kinase inhibition assay | 41.6[9] |
Table 2: Cellular Activity and Selectivity
| Parameter | Value/Observation | Cell Lines | Reference |
| Recommended Concentration | 100-200 nM | Various | [9] |
| Treatment Duration | 2-3 hours for degradation | Various | [9] |
| DC₅₀ (Degradation) | Sub 10 µM range | Not specified | [7] |
| Proteome-wide Selectivity | CDK6 was the only destabilized protein among >5,000 quantified | Not specified | [6][9] |
| Cellular Effect | G1 cell-cycle arrest | AML cell lines | [1][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Cycle Analysis
This protocol is used to assess the effect of this compound on cell cycle progression.
-
Cell Seeding: Seed 1 x 10⁶ cells per well in 24-well plates in triplicate.[5]
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control (DMSO) for 24 hours.[5][8]
-
Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes.[5]
-
Washing: Wash the cell pellet with 1 mL of cold phosphate-buffered saline (PBS).[5]
-
Fixation: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 200 µL of PBS. Fix the cells by adding 800 µL of cold 70% ethanol and incubate for at least 20 minutes at -20°C.[5]
-
Staining: Pellet the fixed cells, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Caption: Workflow for cell cycle analysis.
Immunoblotting for Protein Degradation
This protocol is used to visualize the degradation of target proteins.
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat cells, wild-type and CRBN⁻/⁻) and treat with various concentrations of this compound for a specified time (e.g., 4 hours).[8]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK6, CDK4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Proteomics
This protocol provides a global view of protein level changes upon treatment with this compound.
-
Cell Treatment: Treat cells (e.g., Molt4) with this compound (e.g., 250 nM) or vehicle for a defined period (e.g., 5 hours).[8]
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment groups with isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the mass spectrometry data to identify and quantify proteins. The relative abundance of proteins in the this compound-treated sample is compared to the vehicle-treated sample to identify proteins that are significantly up- or down-regulated.[8]
Caption: Workflow for quantitative proteomics.
Conclusion
This compound is a highly selective CDK6 degrader that operates through a classic PROTAC mechanism involving the formation of a ternary complex with CDK6 and the E3 ligase Cereblon, leading to proteasome-mediated degradation. Its specificity for CDK6 over CDK4 makes it an invaluable tool for dissecting the distinct biological roles of these closely related kinases. The resulting G1 cell cycle arrest in CDK6-dependent cell lines underscores its therapeutic potential, particularly in hematological malignancies like AML. The experimental protocols outlined provide a framework for researchers to further investigate the effects and mechanisms of this compound and other targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
understanding the PROTAC mechanism of BSJ-03-123
An In-Depth Technical Guide to the PROTAC Mechanism of BSJ-03-123
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a highly selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. This compound operates by hijacking the cellular ubiquitin-proteasome system, inducing the selective degradation of CDK6, a key regulator of cell cycle progression. This targeted degradation approach offers a powerful strategy to probe the specific functions of CDK6 and presents a promising therapeutic avenue for malignancies dependent on CDK6 activity, such as Acute Myeloid Leukemia (AML).
Core Mechanism
This compound is a bifunctional molecule comprising a ligand that binds to CDK6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual binding induces the formation of a ternary complex between CDK6 and CRBN.[3][4] Once this complex is formed, CRBN, as part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, polyubiquitinates CDK6.[5][6] This polyubiquitin tag marks CDK6 for recognition and subsequent degradation by the 26S proteasome.[7] A key feature of this compound is its remarkable selectivity for CDK6 over the closely related homolog CDK4, which is attributed to differential ternary complex formation.[3][4]
Signaling Pathway and Mechanism of Action
The mechanism of this compound can be visualized as a catalytic cycle where the PROTAC acts as a molecular bridge to bring the target protein and the E3 ligase into close proximity, leading to the target's degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity and selectivity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Potency Assay |
| CDK6/CyclinD1 | 8.7 | In vitro kinase inhibition assay |
| CDK4/CyclinD1 | 41.6 | In vitro kinase inhibition assay |
| Data from the Chemical Probes Portal.[3] |
Table 2: Cellular Degradation Activity
| Compound | Target | DC50 | Cell Line | Treatment Time |
| This compound | CDK6 | Sub 10 µM range | Not specified | Not specified |
| Data from Tocris Bioscience. |
Table 3: Proteome-wide Selectivity in Molt4 Cells
| Protein | Fold Change (Treated vs. Control) | Treatment Conditions |
| CDK6 | Significantly decreased | 250 nM this compound for 5 hours |
| CDK4 | No significant change | 250 nM this compound for 5 hours |
| IKZF1/3 | No significant change | 250 nM this compound for 5 hours |
| Qualitative description from NIH study.[7] Quantitative proteomics revealed CDK6 as the sole protein significantly depleted out of over 5,000 quantified proteins following treatment with 100 nM this compound for 1 hour.[3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of this compound are outlined below.
Western Blotting for Protein Degradation
This protocol is used to assess the levels of specific proteins in cell lysates following treatment with this compound.
-
Cell Lysis:
-
Treat cells (e.g., MOLM13, MV4-11) with desired concentrations of this compound or DMSO (vehicle control) for the indicated times.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration of the supernatants using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on precast polyacrylamide gels.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-CDK6, anti-CDK4, anti-CRBN, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunoprecipitation for Ternary Complex Formation
This protocol is used to confirm the formation of the CDK6-BSJ-03-123-CRBN ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with this compound, a negative control (e.g., BSJ-Bump), or DMSO.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against either CDK6 or CRBN overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by western blotting using antibodies against the components of the expected ternary complex (CDK6 and CRBN).
-
Quantitative Mass Spectrometry-Based Proteomics
This protocol is used to assess the proteome-wide selectivity of this compound.
-
Sample Preparation:
-
Treat cells (e.g., Molt4) with this compound or DMSO for a specified time.
-
Harvest and lyse the cells.
-
-
Protein Digestion:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from different conditions with tandem mass tags (TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant).
-
Identify and quantify proteins across the different samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance upon this compound treatment.
-
Experimental Workflow Visualization
The following diagram illustrates the typical experimental workflow for characterizing a PROTAC like this compound.
Conclusion
This compound is a potent and highly selective CDK6 degrader that exemplifies the power of PROTAC technology. Through the induced proximity of CDK6 and the E3 ligase CRBN, it effectively triggers the proteasomal degradation of its target. The comprehensive experimental validation, from in vitro binding assays to proteome-wide selectivity studies, confirms its specific mechanism of action. This in-depth understanding of the this compound PROTAC mechanism provides a solid foundation for its use as a chemical probe to dissect the biological roles of CDK6 and for its further development as a potential therapeutic agent in CDK6-dependent cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CDK | TargetMol [targetmol.com]
BSJ-03-123: A Selective CDK6 Degrader for Acute Myeloid Leukemia Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of BSJ-03-123, a novel Proteolysis Targeting Chimera (PROTAC), and its significant role in the field of Acute Myeloid Leukemia (AML) research. This compound offers a highly selective mechanism for interrogating the function of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of cell cycle progression and a validated therapeutic target in various malignancies, including AML.
Introduction to this compound
This compound is a potent and selective small-molecule degrader of CDK6.[1][2] It is a heterobifunctional molecule, or PROTAC, designed to induce the degradation of its target protein rather than simply inhibiting its enzymatic activity.[3] This is achieved by hijacking the cell's natural protein disposal system. The molecule consists of a ligand that binds to CDK6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This targeted protein degradation approach offers a powerful method to study protein function and presents a promising therapeutic modality. In the context of AML, pharmacologic degradation of CDK6 using this compound has been shown to target a selective dependency of leukemia cells.[4][5][6]
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between CDK6 and CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[4][7] This proximity leads to the poly-ubiquitination of CDK6, marking it for destruction by the 26S proteasome.[3] A key feature of this compound is its remarkable selectivity for CDK6 over its close homolog, CDK4.[4] This specificity is attributed to the molecule's ability to exploit subtle protein-interface differences between the two kinases when forming the ternary complex.[5][6] The degradation of CDK6 disrupts its role in cell cycle regulation, leading to a pronounced anti-proliferative effect in CDK6-dependent AML cell lines, which manifests as a G1 cell-cycle arrest.[1][2][4] Interestingly, this potent cytostatic effect is achieved without a measurable increase in apoptosis.[2][4]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative metrics reported in the literature.
Table 1: Biochemical Activity
| Target | Assay Type | Potency (IC₅₀) | Reference |
| CDK6/CyclinD1 | In vitro kinase inhibition | 8.7 nM | [8] |
| CDK4/CyclinD1 | In vitro kinase inhibition | 41.6 nM | [8] |
Table 2: Cellular Activity
| Parameter | Description | Value / Concentration | Reference |
| Recommended Cellular Conc. | Effective concentration for CDK6 degradation | 100 - 200 nM | [8] |
| Degradation Concentration (DC₅₀) | Concentration for 50% target degradation | Sub-10 µM range | |
| Proteomics Analysis Conc. | Concentration used for selectivity profiling | 250 nM (in Molt4 cells) | [9] |
Key Experimental Protocols
Reproducible and robust experimental design is critical for evaluating the effects of this compound. The following sections detail methodologies for core assays used in its characterization.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution in AML cell lines.
-
Cell Seeding: Seed 1 x 10⁶ AML cells per well in 24-well plates in triplicate. Allow cells to adhere or stabilize for several hours before treatment.
-
Compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 100 nM, 200 nM) or DMSO as a vehicle control.
-
Incubation: Incubate the treated cells for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet with 1 mL of cold phosphate-buffered saline (PBS).
-
Fixation: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 200 µL of PBS. Fix the cells by adding 800 µL of cold 70% ethanol (EtOH) dropwise while vortexing gently.
-
Storage: Incubate the fixed cells for a minimum of 20 minutes at -20°C.[6] Cells can be stored at this temperature for several days.
-
Staining: Pellet the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer to measure DNA content and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Proteome-wide Selectivity by Mass Spectrometry
This protocol assesses the selectivity of this compound by quantifying changes in the abundance of thousands of proteins following treatment.
-
Cell Culture and Treatment: Culture Molt4 cells (or other relevant AML lines) to a sufficient density. Treat the cells with 250 nM this compound or DMSO vehicle control for 5 hours.[9]
-
Cell Lysis: Harvest and wash the cells. Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Digestion: Quantify the protein concentration (e.g., using a BCA assay). Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For multiplexed analysis, label the peptides from different conditions (e.g., DMSO vs. This compound) with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to search the acquired spectra against a protein database to identify and quantify the proteins. Calculate the relative abundance of each protein in the this compound-treated sample compared to the DMSO control.
-
Selectivity Assessment: Generate a volcano plot or waterfall plot to visualize protein abundance changes. Selective degradation is confirmed if CDK6 is the only protein, or one of very few, showing significant downregulation.[8]
Visualization of Experimental Workflow
The diagram below illustrates a typical experimental workflow for evaluating a targeted protein degrader like this compound in AML research, from initial cell treatment to downstream data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
BSJ-03-123: A Technical Whitepaper on a Selective CDK6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-03-123 is a novel, potent, and highly selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), it represents a promising therapeutic strategy for cancers dependent on CDK6 activity, such as acute myeloid leukemia (AML). This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, including key experimental data and protocols.
Introduction: Targeting CDK6 in Cancer
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While several CDK inhibitors have been developed, achieving selectivity among the highly homologous CDK family members, particularly between CDK4 and CDK6, has been a significant challenge.[2] this compound was developed to overcome this challenge by inducing the selective degradation of CDK6.[1][2]
Discovery and Design of this compound
This compound is a phthalimide-based PROTAC designed to exploit protein-interface determinants to achieve proteome-wide selectivity for CDK6.[2][3] It is a bifunctional molecule consisting of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand that binds to CDK6, connected by a linker.[4][5] This design facilitates the formation of a ternary complex between CDK6 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[6][7] The initial development was carried out by the Austrian Academy of Sciences.[2]
Mechanism of Action
This compound induces the selective degradation of CDK6 in a CRBN- and proteasome-dependent manner.[1][6] Upon entering the cell, this compound brings CDK6 into close proximity with the CRBN E3 ligase, leading to the polyubiquitination of CDK6 and its subsequent degradation by the proteasome.[7] This targeted protein degradation approach offers several advantages over traditional inhibition, including the potential for a more profound and sustained target suppression.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrates high potency and selectivity for CDK6 over its close homolog CDK4.
| Parameter | Target | Value | Assay |
| IC50 | CDK6/CyclinD1 | 8.7 nM | In vitro kinase inhibition assay |
| IC50 | CDK4/CyclinD1 | 41.6 nM | In vitro kinase inhibition assay |
Table 1: In vitro inhibitory activity of this compound.[6]
Quantitative proteomics studies have confirmed the high selectivity of this compound. In MOLT4 cells treated with 250 nM of this compound for 5 hours, CDK6 was the only protein observed to be significantly depleted among more than 5,000 quantified proteins.[6][7]
Cellular Activity
This compound has been shown to have a pronounced anti-proliferative effect in CDK6-dependent AML cell lines.[3][4][8] This effect is mediated by the induction of a G1 cell-cycle arrest without a significant increase in apoptosis.[1][4][8] The recommended concentration for cellular use is between 200 nM and 1 µM.[6]
| Cell Lines | Effect |
| MV4-11, THP-1, MOLM13, P31/FUJ | Pronounced anti-proliferative effect |
Table 2: Cellular activity of this compound in AML cell lines.[3]
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK4/CyclinD1 and CDK6/CyclinD1.
-
Procedure:
-
Recombinant CDK4/CyclinD1 or CDK6/CyclinD1 enzymes are incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP.
-
Enzyme activity is measured by quantifying the phosphorylation of a substrate peptide.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Cycle Analysis
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Procedure:
-
Seed 1 x 10^6 cells per well in 24-well plates in triplicate.[3]
-
Treat cells with this compound at the desired concentration for 24 hours.[3]
-
Harvest cells by centrifugation at 500g for 5 minutes and wash with cold PBS.[3]
-
Resuspend cells in 200 µl of PBS and fix by adding 800 µl of 70% ethanol, followed by incubation for 20 minutes at -20°C.[3]
-
Stain cells with a DNA intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Western Blotting for Protein Degradation
-
Objective: To confirm the degradation of target proteins (CDK6, CDK4, IKZF1/3) following treatment with this compound.
-
Procedure:
-
Treat cells (e.g., Jurkat cells, wild-type or CRBN-/-) with the indicated compound for 4 hours.[7]
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the target proteins.
-
Incubate with a secondary antibody conjugated to a detection enzyme.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Experimental Workflow Diagram
Current Status and Future Directions
This compound is currently in the preclinical stage of development for neoplasms, including acute myeloid leukemia.[2] Its high selectivity for CDK6 and its potent degradation activity make it a valuable tool for studying the specific roles of CDK6 in normal physiology and disease. Further preclinical studies are likely to focus on in vivo efficacy and safety in animal models of AML and other CDK6-dependent cancers. The development of this compound highlights the potential of targeted protein degradation as a powerful therapeutic modality in oncology.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
An In-depth Technical Guide to BSJ-03-123: A Selective CDK6 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BSJ-03-123, a potent and selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). Detailed experimental protocols for its characterization and a summary of its key quantitative data are presented to facilitate its application in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is a Proteolysis Targeting Chimera (PROTAC) that is designed to specifically induce the degradation of CDK6.[1][2] It is a hybrid molecule that links a ligand for CDK6 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This targeted degradation is achieved through the ubiquitin-proteasome system.[2][3]
| Property | Value | Reference |
| Chemical Formula | C47H56N10O11 | [4] |
| Molecular Weight | 937.01 g/mol | [4] |
| CAS Number | 2361493-16-3 | [4] |
| Appearance | White to yellow solid | [3] |
| Solubility | Soluble in DMSO (≥ 90 mg/mL) | [2] |
| SMILES | CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |
Mechanism of Action: Selective Degradation of CDK6
This compound functions by inducing the formation of a ternary complex between CDK6 and the CRBN E3 ubiquitin ligase.[5][6] This proximity leads to the polyubiquitination of CDK6, marking it for degradation by the 26S proteasome.[2][3] A key feature of this compound is its high selectivity for CDK6 over the closely related homolog CDK4.[4][7] This selectivity is attributed to differential ternary complex formation.[6] The degradation of CDK6 leads to a G1 phase cell-cycle arrest and exhibits anti-proliferative effects in CDK6-dependent cancer cell lines, particularly in acute myeloid leukemia (AML).[2]
Caption: Mechanism of action of this compound leading to selective CDK6 degradation.
Pharmacological and Biological Properties
This compound has been characterized through various in vitro and cellular assays to determine its potency and selectivity.
| Parameter | Value | Assay | Reference |
| CDK6/CyclinD1 IC50 | 8.7 nM | In vitro kinase inhibition assay | |
| CDK4/CyclinD1 IC50 | 41.6 nM | In vitro kinase inhibition assay | |
| Recommended Cellular Concentration | 200 nM - 1 µM | Cellular assays | |
| DC50 | Sub-10 µM range | Cellular degradation assay | [4] |
| Cellular Effect | G1 cell-cycle arrest | Cell cycle analysis | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound are crucial for its application in research.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general strategy involves the coupling of a palbociclib derivative with a pomalidomide-based CRBN ligand via a flexible linker. The synthesis of similar palbociclib-based PROTACs has been described in the literature and can serve as a reference.
Caption: General workflow for the synthesis of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK4/CyclinD1 and CDK6/CyclinD1.
Materials:
-
Recombinant human CDK4/CyclinD1 and CDK6/CyclinD1 enzymes
-
ATP
-
Substrate peptide (e.g., a derivative of the retinoblastoma protein)
-
This compound
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Degradation Assay (Western Blot)
Objective: To assess the ability of this compound to induce the degradation of CDK6 in cells.
Materials:
-
Human cancer cell lines (e.g., MOLM-13, MV4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK6 (1:1000 dilution), anti-CDK4 (1:1000 dilution), anti-CRBN (1:1000 dilution), and a loading control (e.g., anti-GAPDH or anti-β-actin, 1:5000 dilution)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 4, 8, 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Caption: Experimental workflow for Western blot analysis of CDK6 degradation.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Human cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Proteome-wide Selectivity Analysis (Mass Spectrometry)
Objective: To assess the selectivity of this compound-induced degradation across the entire proteome.
Materials:
-
Human cancer cell lines (e.g., Molt4)
-
This compound
-
Lysis buffer for proteomics (e.g., containing urea, Tris, and protease/phosphatase inhibitors)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin for protein digestion
-
Tandem mass tags (TMT) for multiplexed quantitative proteomics (optional)
-
High-performance liquid chromatography (HPLC) system for peptide separation
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Treat cells with this compound or DMSO.
-
Lyse the cells and digest the proteins into peptides.
-
(Optional) Label the peptides with TMT reagents.
-
Separate the peptides by HPLC.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
-
Compare the protein abundance between this compound-treated and control samples to identify proteins that are significantly degraded.
Conclusion
This compound is a valuable research tool for studying the biological functions of CDK6. Its high potency and selectivity make it a superior alternative to traditional kinase inhibitors for dissecting the specific roles of CDK6 in cellular processes and disease. The detailed protocols and data presented in this guide are intended to support the further investigation and potential therapeutic development of this promising CDK6 degrader.
References
- 1. CRBN (F4I7F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. CRBN Polyclonal Antibody (PA5-98707) [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-techne.com [bio-techne.com]
- 5. CRBN (D8H3S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Selective Degradation of CDK6 by a Palbociclib Based PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-CRBN Antibody (A14596) | Antibodies.com [antibodies.com]
An In-depth Technical Guide to BSJ-03-123: A Selective CDK6 Degrader for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BSJ-03-123, a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6). By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the targeted ubiquitination and subsequent proteasomal degradation of CDK6. This document details the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols for utilizing this compound in research and drug development.
Core Mechanism of Action
This compound is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC). It is composed of a ligand that binds to CDK6, a linker, and a ligand that recruits the E3 ubiquitin ligase, Cereblon (CRBN)[1]. The primary mechanism of action involves the formation of a ternary complex between CDK6, this compound, and CRBN[2][3]. This proximity induces the poly-ubiquitination of CDK6, marking it for degradation by the 26S proteasome. A key feature of this compound is its high selectivity for CDK6 over the closely related CDK4, which is achieved through differential ternary complex formation[2].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.
| Parameter | Value | Assay Type | Notes |
| CDK6 Binding Affinity (IC₅₀) | 8.7 nM | In vitro kinase inhibition assay | [4] |
| CDK4 Binding Affinity (IC₅₀) | 41.6 nM | In vitro kinase inhibition assay | [4] |
| CDK6 Degradation (DC₅₀) | Sub 10 µM range | Cellular degradation assay | [5][6] |
| CDK4 Degradation | No degradation observed | Cellular degradation assay | [6] |
Table 1: Biochemical and Cellular Activity of this compound
| Protein | Cell Line | This compound Concentration | Treatment Duration | Fold Change in Abundance |
| CDK6 | Molt4 | 250 nM | 5 hours | Decreased |
| CDK4 | Molt4 | 250 nM | 5 hours | No significant change |
| IKZF1 | Molt4 | 250 nM | 5 hours | No significant change |
| IKZF3 | Molt4 | 250 nM | 5 hours | No significant change |
Table 2: Quantitative Proteomics Results for this compound Treatment [7]
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound-mediated CDK6 degradation and the general workflows for relevant experiments.
Caption: Mechanism of this compound-mediated CDK6 degradation.
Caption: General workflow for Western Blot analysis of CDK6 degradation.
Caption: General workflow for quantitative proteomics analysis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Western Blot for CDK6 Degradation
This protocol is designed to assess the degradation of CDK6 in a cellular context.
Materials:
-
Cell line (e.g., Molt4, Jurkat)
-
This compound (and a vehicle control, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-CDK6, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere (if applicable). Treat the cells with the desired concentrations of this compound (e.g., 250 nM) or vehicle control for the specified time (e.g., 5 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CDK6 and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of CDK6 degradation relative to the loading control.
Quantitative Proteomics
This protocol provides a general workflow for identifying the selectivity of this compound across the proteome.
Materials:
-
Cell line (e.g., Molt4)
-
This compound and vehicle control
-
Lysis buffer suitable for mass spectrometry
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (or other labeling reagents)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Treat cells with this compound (e.g., 250 nM for 5 hours) and a vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling: Label the peptides from each condition with TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. Determine the relative abundance of proteins in the this compound-treated samples compared to the control.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of CDK6 and CDK4.
Materials:
-
Recombinant CDK6/Cyclin D and CDK4/Cyclin D enzymes
-
This compound
-
Kinase buffer
-
Substrate (e.g., a peptide or protein that is a known substrate of CDK6/4)
-
ATP
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a multi-well plate, combine the recombinant kinase, kinase buffer, and varying concentrations of this compound.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at the optimal temperature for the enzyme.
-
Stop Reaction and Detect: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC₅₀ value.
Ternary Complex Formation Assay
This assay confirms the formation of the CDK6-BSJ-03-123-CRBN ternary complex.
Materials:
-
Recombinant, tagged CDK6 (e.g., His-tagged)
-
Recombinant, tagged CRBN (e.g., GST-tagged)
-
This compound
-
Assay buffer
-
Detection reagents (e.g., AlphaLISA® beads or TR-FRET reagents)
Procedure:
-
Component Incubation: In a microplate, incubate the tagged CDK6, tagged CRBN, and varying concentrations of this compound in the assay buffer.
-
Detection: Add the detection reagents that will generate a signal upon proximity of the two tagged proteins (e.g., AlphaLISA donor and acceptor beads that bind to the respective tags).
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) which is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the signal against the this compound concentration to visualize the formation and subsequent hook effect characteristic of PROTAC-mediated ternary complex formation. A bell-shaped curve is typically observed[8].
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Homolog-selective degradation as a strategy to probe the function of CDK6 in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Selective CDK6 Degrader BSJ-03-123: A Technical Overview of its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-03-123 is a potent and highly selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), it operates through a distinct mechanism of action compared to traditional kinase inhibitors. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, with a focus on its effects on cell cycle regulation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this and similar targeted protein degraders.
Mechanism of Action: Targeted Degradation of CDK6
This compound functions by inducing the selective ubiquitination and subsequent proteasomal degradation of CDK6.[1][2] This is achieved through the formation of a ternary complex between CDK6, this compound, and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][2] This proximity-induced ubiquitination marks CDK6 for destruction by the 26S proteasome. A key feature of this compound is its remarkable selectivity for CDK6 over the highly homologous CDK4, which is attributed to the exploitation of protein-interface determinants in the ternary complex.[1][2]
Caption: Mechanism of this compound-induced CDK6 degradation.
Core Cellular Pathway Affected: Cell Cycle Regulation
The primary cellular pathway disrupted by this compound is the cell cycle, specifically the transition from the G1 to the S phase.[2][3] CDK6, in complex with D-type cyclins, is a key regulator of this transition. It phosphorylates the Retinoblastoma (Rb) tumor suppressor protein, leading to the release of E2F transcription factors. E2F then activates the transcription of genes required for S-phase entry and DNA replication.
By inducing the degradation of CDK6, this compound leads to a significant reduction in the levels of phosphorylated Rb (pRb).[2][3] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the expression of S-phase genes and causing a G1 cell cycle arrest.[2][3] This anti-proliferative effect has been particularly noted in CDK6-dependent cancer cell lines, such as those in acute myeloid leukemia (AML).[1][2]
Caption: The effect of this compound on the G1-S cell cycle checkpoint.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.
| Parameter | Target | Value | Assay | Reference |
| IC50 | CDK6/CyclinD1 | 8.7 nM | In vitro kinase inhibition | [4] |
| IC50 | CDK4/CyclinD1 | 41.6 nM | In vitro kinase inhibition | [4] |
| DC50 | CDK6 | Sub 10 µM range | Cellular degradation | |
| Selectivity | CDK6 vs CDK4 | ~4.8-fold | In vitro kinase inhibition | [4] |
Table 1: In Vitro Activity and Selectivity of this compound
| Cell Line | Cancer Type | ED50 (µM) | Assay | Reference |
| Granta-519 | Mantle Cell Lymphoma | Not specified | CellTiter-Glo | [3] |
| MOLM-13 | Acute Myeloid Leukemia | Not specified | Proliferation Assay | [1] |
| MV4-11 | Acute Myeloid Leukemia | Not specified | Proliferation Assay | [1] |
| THP-1 | Acute Myeloid Leukemia | Not specified | Proliferation Assay | [1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Experimental Protocols
Western Blotting for CDK6 Degradation
Objective: To qualitatively and quantitatively assess the degradation of CDK6 in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13, MV4-11) at a density of 0.5 x 106 cells/mL and treat with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CDK6 (e.g., Cell Signaling Technology, #3136) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A simplified workflow for Western blotting analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described for Western blotting.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo) to quantify the cell cycle distribution.
Quantitative Proteomics by Mass Spectrometry
Objective: To assess the proteome-wide selectivity of this compound.
Methodology:
-
Cell Culture and Treatment: Treat cells (e.g., Molt4) with this compound (e.g., 250 nM for 5 hours) or DMSO as a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from different treatment conditions with isobaric TMT reagents for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by high-performance liquid chromatography (HPLC) and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions using specialized proteomics software (e.g., MaxQuant). The results will reveal which proteins are significantly downregulated upon this compound treatment.
Conclusion
This compound represents a powerful chemical probe for studying the specific functions of CDK6 and a promising therapeutic lead for CDK6-dependent malignancies. Its mechanism of targeted degradation offers a distinct advantage over traditional kinase inhibition, potentially overcoming resistance mechanisms and providing enhanced selectivity. The primary cellular consequence of this compound action is a G1 cell cycle arrest, driven by the degradation of CDK6 and subsequent hypophosphorylation of Rb. The experimental protocols and quantitative data provided herein serve as a comprehensive resource for researchers in the field of targeted protein degradation and cancer biology.
References
- 1. Homolog-Selective Degradation as a Strategy to Probe the Function of CDK6 in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
BSJ-03-123: A Technical Guide to Selective CDK6 Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms and experimental protocols associated with BSJ-03-123, a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6). This document details the targeted protein degradation pathway, quantitative efficacy data, and the specific methodologies required to investigate its biological activity.
Introduction
This compound is a phthalimide-based heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to selectively induce the degradation of CDK6.[1][2] Unlike traditional kinase inhibitors that only block the catalytic function of their targets, this compound facilitates the complete removal of the CDK6 protein, offering a powerful tool to probe the kinase-independent functions of CDK6 and a potential therapeutic strategy for malignancies dependent on CDK6, such as acute myeloid leukemia (AML).[1][2]
Core Mechanism: The Ubiquitin-Proteasome System
This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). It is a bifunctional molecule comprising a ligand that binds to CDK6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] This induced proximity facilitates the formation of a ternary complex between CDK6, this compound, and CRBN.[2][3]
Within this complex, the E3 ligase catalyzes the poly-ubiquitination of CDK6. This chain of ubiquitin molecules acts as a molecular flag, marking the CDK6 protein for recognition and subsequent degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple CDK6 proteins.
Below is a diagram illustrating the signaling pathway of this compound-mediated CDK6 degradation.
Caption: this compound-mediated degradation of CDK6 via the ubiquitin-proteasome system.
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro and in-cell assays. The following tables summarize the key quantitative data.
| Parameter | Target | Value | Assay | Reference |
| IC50 | CDK6/CyclinD1 | 8.7 nM | In vitro kinase inhibition | [3] |
| IC50 | CDK4/CyclinD1 | 41.6 nM | In vitro kinase inhibition | [3] |
| Recommended Cellular Concentration | CDK6 | 100-200 nM | Cellular degradation | [3] |
| DC50 | CDK6 | Sub 10 µM range | Cellular degradation | [6] |
| Assay | Cell Line | Treatment | Result | Reference |
| Proteome-wide Selectivity | MOLM13 | 100 nM for 1 hr | CDK6 was the only depleted protein among >5,000 quantified proteins | [3] |
| Cell Cycle Analysis | CDK6-dependent AML cell lines | This compound | G1 cell-cycle arrest | [2][4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for CDK6 Degradation
This protocol is used to assess the dose- and time-dependent degradation of CDK6 in cells treated with this compound.
Materials:
-
Cell lines (e.g., MOLM13, MV4-11)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-CDK6, anti-CDK4, anti-Vinculin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
CRBN-Dependence Assay
This experiment confirms that the degradation of CDK6 by this compound is dependent on the presence of the CRBN E3 ligase.
Materials:
-
Wild-type and CRBN-knockout cell lines (e.g., generated using CRISPR/Cas9)
-
This compound
-
Western blotting reagents (as described in 4.1)
Procedure:
-
Cell Treatment: Treat both wild-type and CRBN-knockout cells with this compound at a concentration known to induce CDK6 degradation (e.g., 100 nM) for a specific time (e.g., 8 hours).
-
Western Blot Analysis: Perform western blotting for CDK6 and a loading control as described in protocol 4.1.
-
Analysis: Compare the levels of CDK6 in treated wild-type cells versus treated CRBN-knockout cells. A rescue of CDK6 degradation in the knockout cells indicates CRBN-dependence.
Proteasome-Dependence Assay
This protocol verifies that the degradation of CDK6 is mediated by the proteasome.
Materials:
-
Cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132 or Carfilzomib)
-
Western blotting reagents (as described in 4.1)
Procedure:
-
Pre-treatment with Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Co-treatment: Add this compound (e.g., 100 nM) to the pre-treated cells and incubate for the desired time (e.g., 8 hours). Include control groups treated with DMSO, this compound alone, and the proteasome inhibitor alone.
-
Western Blot Analysis: Analyze CDK6 protein levels by western blotting as described in protocol 4.1.
-
Analysis: A rescue of CDK6 degradation in the co-treated cells compared to cells treated with this compound alone confirms the involvement of the proteasome.
Below is a diagram illustrating the experimental workflow for validating the mechanism of action of this compound.
Caption: Workflow for validating the mechanism of this compound-induced CDK6 degradation.
Conclusion
This compound is a highly selective and potent degrader of CDK6 that operates through the CRBN-mediated ubiquitin-proteasome pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate its mechanism of action and biological effects. The high selectivity of this compound for CDK6 over its close homolog CDK4 makes it an invaluable tool for dissecting the specific roles of CDK6 in health and disease, and a promising candidate for further therapeutic development.
References
- 1. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of CRBN-Dependent WEE1 Molecular Glue Degraders from a Multicomponent Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Targeted Protein Degradation with BSJ-03-123
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the rapidly expanding arsenal of TPD tools is BSJ-03-123, a potent and highly selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its experimental application.
This compound is a proteolysis-targeting chimera (PROTAC) that demonstrates remarkable selectivity for CDK6 over its close homolog, CDK4.[1] This selectivity is a crucial attribute, as it allows for the precise dissection of CDK6-specific functions and offers a promising therapeutic window, particularly in diseases like acute myeloid leukemia (AML), where a dependency on CDK6 has been identified.[1][2] This document will serve as a valuable resource for researchers seeking to utilize this compound to investigate CDK6 biology and explore its therapeutic potential.
Core Concepts of this compound-Mediated Protein Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). As a PROTAC, it is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (CDK6), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon [CRBN]), and a flexible linker connecting the two.[3][4]
The mechanism of action unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: this compound simultaneously binds to CDK6 and CRBN, bringing them into close proximity to form a stable ternary complex.[1][2] The selectivity of this compound for CDK6 over CDK4 arises from differential ternary complex formation.[2]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase (CRBN) facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of CDK6. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated CDK6 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades CDK6 into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle: After the degradation of CDK6, this compound is released and can engage another CDK6 molecule, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules with a single molecule of the PROTAC.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a basis for experimental design and interpretation.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | CDK6/CyclinD1 | 8.7 nM | In vitro kinase inhibition | [5] |
| CDK4/CyclinD1 | 41.6 nM | In vitro kinase inhibition | [5] | |
| DC50 | CDK6 | Sub 10 µM range | Cellular degradation | [6] |
| Recommended Cellular Concentration | 200 nM - 1 µM | [5] |
Table 1: In Vitro and Cellular Potency of this compound
| Supplier | Catalog Number |
| Selleck Chemicals | S8815 |
| MedChemExpress | HY-136373 |
| Tocris Bioscience | 6921 |
| R&D Systems | 6921 |
| BroadPharm | BP-40150 |
| Probechem | PC-35936 |
Table 2: Commercial Suppliers of this compound
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to this compound.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow.
Caption: CDK6 Signaling and this compound Intervention.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot for CDK6 Degradation
This protocol is designed to qualitatively and semi-quantitatively assess the degradation of CDK6 in cells treated with this compound.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
This compound (See Table 2 for suppliers)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CDK6 (e.g., Cell Signaling Technology #3136, 1:1000 dilution; Proteintech 19117-1-AP, 1:2000-1:12000 dilution)[3][7]
-
Rabbit anti-CRBN (e.g., Proteintech 11435-1-AP, 1:500-1:1000 dilution; Thermo Fisher Scientific PA5-98707, 1:1000-1:5000 dilution)[5][8]
-
Rabbit anti-GAPDH (e.g., Cell Signaling Technology #2118, 1:1000 dilution; Proteintech 10494-1-AP, 1:5000-1:40000 dilution) as a loading control[9]
-
-
Secondary antibody:
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed AML cells at a density of 0.5 x 10^6 cells/mL in 6-well plates. Allow cells to acclimate for 24 hours. Treat cells with various concentrations of this compound (e.g., 10, 100, 500 nM) or DMSO as a vehicle control for different time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-linked secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (CCK-8)
This assay measures the effect of this compound on the viability and proliferation of AML cells.
Materials:
-
AML cell lines
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[12][13][14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound or DMSO control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[12][13][14]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the results to determine the IC50 value.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression in AML cells.
Materials:
-
AML cell lines
-
This compound
-
DMSO
-
Cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Cell Treatment: Seed 1 x 10^6 cells per well in 24-well plates and treat with this compound or DMSO for 24 hours.[15]
-
Cell Harvesting and Fixation: Harvest the cells by centrifugation at 500 x g for 5 minutes.[15] Wash the cells with cold PBS. Resuspend the cell pellet in 200 µL of PBS and add 800 µL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.[15] Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay directly measures the formation of the CDK6-BSJ-03-123-CRBN ternary complex.
Materials:
-
HEK293 cells
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
This compound
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with BRET capabilities
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CDK6 and HaloTag®-CRBN expression vectors at an optimized ratio (e.g., 1:10 donor to acceptor).
-
Cell Seeding: After 24 hours, resuspend the transfected cells in Opti-MEM™ and seed them into a 96-well white assay plate.
-
Compound and Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, add serial dilutions of this compound or DMSO control.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the this compound concentration to determine the EC50 for ternary complex formation.
Quantitative Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
This protocol enables the proteome-wide assessment of this compound's selectivity.
Materials:
-
AML cell lines
-
This compound
-
DMSO
-
Lysis buffer (e.g., 8 M urea in 50 mM TEAB)
-
DTT and iodoacetamide
-
Trypsin
-
TMTpro™ 16plex Label Reagent Set
-
High-pH reversed-phase fractionation system
-
LC-MS/MS system (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer)[19][20]
Procedure:
-
Sample Preparation: Treat AML cells with this compound (e.g., 100 nM for 2 hours) or DMSO. Lyse the cells, reduce and alkylate the proteins, and digest them into peptides with trypsin.
-
TMT Labeling: Label the peptide samples from different conditions with the TMT reagents according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate the mixed peptides using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Use proteomics software to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins that are significantly downregulated upon this compound treatment. A volcano plot can be used to visualize the changes in protein abundance.
Conclusion
This compound is a valuable chemical probe for studying the specific roles of CDK6 and a promising therapeutic candidate for CDK6-dependent cancers like AML. This technical guide provides a comprehensive resource for researchers, offering a detailed understanding of its mechanism of action, key quantitative parameters, and robust experimental protocols. By utilizing the information and methodologies outlined herein, scientists can effectively employ this compound to advance our understanding of CDK6 biology and accelerate the development of novel targeted protein degradation therapies.
References
- 1. CDK6 Polyclonal Antibody (PA5-27978) [thermofisher.com]
- 2. CDK6 antibody (66278-1-Ig) | Proteintech [ptglab.com]
- 3. CDK6 antibody (19117-1-AP) | Proteintech [ptglab.com]
- 4. GAPDH Polyclonal Antibody (PA1-987) [thermofisher.com]
- 5. CRBN Polyclonal Antibody (PA5-98707) [thermofisher.com]
- 6. biorbyt.com [biorbyt.com]
- 7. CDK6 (DCS83) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. CRBN antibody (11435-1-AP) | Proteintech [ptglab.com]
- 9. GAPDH antibody (10494-1-AP) | Proteintech [ptglab.com]
- 10. Cell Signaling Technology Anti-rabbit IgG, HRP-linked Antibody 5 ml, Quantity: | Fisher Scientific [fishersci.com]
- 11. Anti-rabbit IgG, HRP Antibody | Cell Signaling Technology | Cell Signaling Technology [cellsignal.jp]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. apexbt.com [apexbt.com]
- 14. ptglab.com [ptglab.com]
- 15. NanoLuc®-CDK6 Fusion Vector [promega.jp]
- 16. biocompare.com [biocompare.com]
- 17. HaloTag® Ubiquitin Proteasome System Fusion Vectors [promega.jp]
- 18. biocompare.com [biocompare.com]
- 19. Proteomic Software for Mass Spec Data Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. TMT Protein Quantitation Service - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for BSJ-03-123 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-123 is a potent and highly selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein. This compound accomplishes this by simultaneously binding to CDK6 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[1][2][3] This targeted protein degradation offers a powerful method to study the specific roles of CDK6, particularly in contexts where its kinase activity may not be its sole function. Notably, pharmacologic degradation of CDK6 with this compound has shown promise in targeting the selective dependency of acute myeloid leukemia (AML) cells on this protein.[1][4][5]
These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on CDK6 degradation, cell viability, and cell cycle progression.
Mechanism of Action: PROTAC-mediated Degradation
This compound is designed to induce the selective degradation of CDK6. As a PROTAC, it brings CDK6 into close proximity with the E3 ubiquitin ligase Cereblon. This induced proximity facilitates the transfer of ubiquitin molecules to CDK6, marking it for recognition and degradation by the proteasome. This mechanism is distinct from traditional kinase inhibitors, as it eliminates the entire protein rather than just inhibiting its enzymatic activity.
Caption: Mechanism of this compound as a PROTAC for CDK6 degradation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in various cell lines.
Table 1: In Vitro Potency and Selectivity
| Parameter | Target | Value | Assay |
| IC₅₀ | CDK6/CyclinD1 | 8.7 nM | In vitro kinase inhibition |
| IC₅₀ | CDK4/CyclinD1 | 41.6 nM | In vitro kinase inhibition |
Table 2: Recommended Concentrations for Cellular Assays
| Cell Line | Assay Type | This compound Concentration | Treatment Duration | Observed Effect |
| MOLT4 | Proteomics | 100 nM | 2 hours | Selective CDK6 degradation |
| MOLT4 | Proteomics | 250 nM | 5 hours | Selective CDK6 degradation |
| AML Cell Lines (e.g., MV4-11, MOLM13) | Growth Inhibition | 200 nM | 2-4 days | Anti-proliferative effect |
| AML Cell Lines (e.g., MV4-11) | Cell Cycle Analysis | 200 nM | 24 hours | G1 phase arrest |
| Jurkat | Cell Cycle Analysis | 100 nM | 24 hours | G1 phase arrest |
| Granta-519 | Cell Cycle Analysis | 1 µM | 24 hours | G1 phase arrest |
Experimental Protocols
Caption: General experimental workflow for studying this compound effects.
General Cell Culture and Treatment
This protocol describes the general maintenance and treatment of suspension cell lines, such as AML cell lines (e.g., MV4-11, MOLM13, THP-1) or lymphoid cell lines (e.g., MOLT4, Jurkat).
Materials:
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in the recommended medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain cell density according to the specific cell line's recommendations.
-
For experiments, seed cells at the desired density in multi-well plates or flasks. For example, for a 24-well plate, a common seeding density is 1 x 10⁶ cells/mL.[1]
-
Prepare working solutions of this compound by diluting the stock solution in a fresh culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the desired final concentration of this compound or vehicle control to the cell cultures.
-
Incubate the cells for the desired period (e.g., 2-5 hours for degradation studies, 24 hours for cell cycle analysis, or 2-4 days for viability assays).
Western Blot for CDK6 Degradation
This protocol is for assessing the degradation of CDK6 protein following treatment with this compound.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK6 (e.g., 1:1000-1:20000 dilution)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Lyse the cells in lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cells cultured in opaque-walled multi-well plates (e.g., 96-well plates)
-
This compound and vehicle control
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density appropriate for the cell line and the duration of the assay.
-
Treat the cells with a range of concentrations of this compound and the vehicle control.
-
Incubate for the desired period (e.g., 3-4 days).
-
Equilibrate the plate and its contents to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value if desired.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
Treated and control cells (approximately 1 x 10⁶ cells per sample)
-
PBS, ice-cold
-
70% ethanol, ice-cold
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells per sample by centrifugation (e.g., 300-500 x g for 5 minutes).
-
Wash the cells with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in a small volume of PBS (e.g., 200-400 µL).
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in RNase A solution (e.g., 50 µL) and incubate at room temperature for 5-10 minutes to degrade RNA.
-
Add PI staining solution (e.g., 400 µL) and mix well.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Logical Relationship Diagram
Caption: Selective dependency of AML on CDK6 as a therapeutic target for this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Homolog-selective degradation as a strategy to probe the function of CDK6 in AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of BSJ-03-123 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
BSJ-03-123 is a selective and potent small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6) developed as a PROTAC (Proteolysis Targeting Chimera). It is a valuable tool for studying the cellular functions of CDK6 and for investigating its therapeutic potential, particularly in contexts such as acute myeloid leukemia (AML). Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. It is crucial to always refer to the batch-specific molecular weight provided on the product's certificate of analysis.
| Property | Value | Reference |
| Molecular Weight | 937.02 g/mol | [1][2][3] |
| Formula | C₄₇H₅₆N₁₀O₁₁ | [1][2] |
| CAS Number | 2361493-16-3 | [1][2] |
| Solubility in DMSO | Up to 100 mM (or 93.7 mg/mL) | [1][2] |
| Purity | ≥98% | [1] |
| Storage (Powder) | -20°C | [3] |
| Storage (Stock Sol.) | -20°C or -80°C (aliquoted) | [4][5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare stock solutions of different concentrations by adjusting the mass of the compound and the volume of the solvent accordingly.
3.1. Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
3.2. Procedure
-
Equilibration: Before opening, allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture onto the hygroscopic compound.
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 937.02 g/mol / 1000 = 9.37 mg
-
Weighing: Carefully weigh out 9.37 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or an amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not dissolve completely, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied. Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Calculations for Different Stock Concentrations
The following table provides the required mass of this compound to prepare 1 mL of stock solution at various common concentrations.
| Desired Concentration (mM) | Mass of this compound for 1 mL (mg) |
| 1 | 0.937 |
| 5 | 4.685 |
| 10 | 9.37 |
| 20 | 18.74 |
| 50 | 46.85 |
| 100 | 93.70 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols: Determining the Optimal Concentration of BSJ-03-123 for AML Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
BSJ-03-123 is a potent and selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6) that operates through a Proteolysis-Targeting Chimera (PROTAC) mechanism.[1][2][3] It induces the degradation of CDK6 by forming a ternary complex with the E3 ligase Cereblon (CRBN), leading to ubiquitination and subsequent proteasomal degradation of CDK6.[4][5] This targeted degradation of CDK6 has shown significant anti-proliferative effects in Acute Myeloid Leukemia (AML) cell lines that are dependent on CDK6 for their growth and survival.[5][6] The primary mechanism of action is the induction of a G1 cell-cycle arrest.[1][2][4] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in AML cell line research.
Data Presentation
The optimal concentration of this compound can vary between different AML cell lines. The following table summarizes the effective concentrations reported in the literature for inducing CDK6 degradation and anti-proliferative effects. It is recommended to perform a dose-response study to determine the optimal concentration for your specific AML cell line of interest.
| AML Cell Line | Effective Concentration Range | Notes | Reference |
| MV4-11 | 100 nM - 200 nM | Selective degradation of CDK6 observed at these concentrations. | [7][8] |
| THP-1 | 50 nM - 1000 nM | Dose-dependent effects on cell cycle observed. | [7] |
| MOLM13 | 50 nM - 1000 nM | Dose-dependent effects on cell cycle observed. | [7] |
Note: Caution is advised when using concentrations approaching 1 µM, as off-target kinase inhibition and a "hook effect" have been observed.[8] Effective and selective degradation of CDK6 is typically achieved at concentrations between 100-200 nM with treatment times as short as 2-3 hours.[8]
Signaling Pathway
This compound targets the CDK6-mediated cell cycle pathway. In AML, CDK6, in complex with D-type cyclins, phosphorylates the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation event releases the E2F transcription factors, allowing them to activate the transcription of genes required for the G1 to S phase transition of the cell cycle. By inducing the degradation of CDK6, this compound prevents Rb phosphorylation, leading to the sequestration of E2F and subsequent cell cycle arrest in the G1 phase.
Caption: Mechanism of this compound induced G1 cell cycle arrest in AML cells.
Experimental Protocols
To determine the optimal concentration of this compound for a specific AML cell line, a series of experiments should be conducted. The following protocols provide a general framework.
Experimental Workflow
The overall workflow for determining the optimal concentration of this compound involves a dose-response analysis of its effects on cell viability, CDK6 protein levels, and cell cycle progression.
Caption: Workflow for determining the optimal concentration of this compound.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay determines the concentration of this compound that inhibits cell proliferation.
Materials:
-
AML cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 1.5-2 x 10^4 cells/well in 90 µL of complete culture medium.[9]
-
Prepare serial dilutions of this compound in culture medium. A suggested range is 0, 10, 50, 100, 200, 500, and 1000 nM.
-
Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[9][10]
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.[9]
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot for CDK6 Degradation
This protocol verifies the degradation of CDK6 protein following treatment with this compound.
Materials:
-
AML cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK6, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed AML cells in 6-well plates.
-
Treat cells with various concentrations of this compound (e.g., 50, 100, 200, 500 nM) and a vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-CDK6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of CDK6 degradation relative to the loading control.
Cell Cycle Analysis by Flow Cytometry
This assay confirms the G1 cell cycle arrest induced by this compound.
Materials:
-
AML cells
-
6-well plates
-
This compound
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells per well in 6-well plates.[7]
-
Treat the cells with different concentrations of this compound (e.g., 50, 100, 200, 500 nM) and a vehicle control for 24 hours.[7]
-
Harvest the cells by centrifugation at 500g for 5 minutes and wash with cold PBS.[7]
-
Resuspend the cell pellet in 200 µL of PBS and fix by adding 800 µL of ice-cold 70% ethanol while vortexing gently.[7]
-
Incubate the fixed cells at -20°C for at least 20 minutes.[7]
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
By integrating the results from these experiments, researchers can confidently determine the optimal concentration of this compound that effectively degrades CDK6 and induces a G1 cell cycle arrest, leading to potent anti-proliferative effects in the target AML cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound HCl|COA [dcchemicals.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Homolog-selective degradation as a strategy to probe the function of CDK6 in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. Frontiers | Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia [frontiersin.org]
- 10. Frontiers | Network-based analysis and experimental validation of identified natural compounds from Yinchen Wuling San for acute myeloid leukemia [frontiersin.org]
Application Notes and Protocols for BSJ-03-123: A Selective CDK6 Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BSJ-03-123, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of Cyclin-Dependent Kinase 6 (CDK6). This document outlines the effective incubation times for CDK6 degradation, detailed experimental protocols, and key quantitative data presented for easy interpretation.
Introduction to this compound
This compound is a phthalimide-based degrader that achieves proteome-wide selectivity for CDK6.[1][2][3][4] It functions by forming a ternary complex between CDK6 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[3][5] This targeted degradation approach offers a powerful tool to study the specific roles of CDK6 and presents a promising therapeutic strategy, particularly in contexts like acute myeloid leukemia (AML) where a dependency on CDK6 has been identified.[1][2][4]
Effective Incubation Times for CDK6 Degradation
The optimal incubation time for effective CDK6 degradation by this compound is dependent on the cell line and the desired extent of degradation. Based on available data, significant degradation can be observed within a few hours of treatment.
Key Findings on Incubation Time:
-
Rapid Onset: this compound can induce effective and selective degradation of CDK6 in as little as 2-3 hours of treatment at concentrations as low as 100-200 nM.[5]
-
Time-Course Studies: Experiments have shown time-dependent degradation of CDK6, with significant reduction observed at 2, 4, and 24-hour time points.[1]
-
Proteome-Wide Selectivity: Quantitative proteomics analysis has confirmed that at a concentration of 100 nM for 1 hour, CDK6 was the only protein observed to be depleted out of more than 5,000 quantified proteins, highlighting its remarkable selectivity.[5]
-
Palbociclib-Based PROTAC Comparison: A similar palbociclib-based PROTAC demonstrated CDK6 degradation as early as 4 hours, with complete degradation achieved after 8 hours of treatment at a concentration of 0.5 µM.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's effect on CDK6.
Table 1: Recommended Treatment Conditions for this compound
| Parameter | Recommended Range/Value | Reference(s) |
| Cellular Concentration | 100 nM - 1 µM | [5] |
| Effective Incubation Time | 2 - 24 hours | [1][5] |
| Optimal Concentration (Initial) | 100 - 200 nM | [5] |
Table 2: Summary of Experimental Data on CDK6 Degradation
| Cell Line(s) | Treatment Concentration | Incubation Time | Outcome | Reference(s) |
| Various | 100 - 200 nM | 2 - 3 hours | Effective and selective CDK6 degradation. | [5] |
| Not Specified | 100 nM | 1 hour | Proteome-wide analysis showed only CDK6 was depleted. | [5] |
| MV4-11, THP-1, etc. | Not Specified | 2, 4, 24 hours | Time-dependent degradation of CDK6 observed. | [1] |
| Not Specified | 0.5 µM (Palbo-PROTAC) | 4 hours | Initial degradation of CDK6. | [6] |
| Not Specified | 0.5 µM (Palbo-PROTAC) | 8 hours | Complete degradation of CDK6. | [6] |
Experimental Protocols
Below are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Western Blotting for CDK6 Degradation
This protocol is designed to qualitatively and semi-quantitatively measure the reduction in CDK6 protein levels following this compound treatment.
Materials:
-
This compound
-
Cell line of interest (e.g., MV4-11, THP-1)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK6
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK6 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the CDK6 signal to the loading control to determine the relative decrease in CDK6 levels.
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This protocol measures the effect of CDK6 degradation on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
MTS or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Assay: Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Global Proteomics Analysis (Mass Spectrometry)
This protocol provides a comprehensive view of the selectivity of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 100 nM for 1 hour) and a vehicle control. Lyse the cells in a buffer suitable for mass spectrometry.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution LC-MS/MS system.
-
Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and control samples to identify proteins that are significantly depleted.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound induced CDK6 degradation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Homolog-selective degradation as a strategy to probe the function of CDK6 in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with BSJ-03-123
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-123 is a potent and selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). As a proteolysis-targeting chimera (PROTAC), it facilitates the ubiquitination and subsequent proteasomal degradation of CDK6.[1][2][3] CDK6 is a key regulator of the G1 phase of the cell cycle, where it forms a complex with D-type cyclins to phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein. This inactivation allows for the release of E2F transcription factors, which drive the expression of genes necessary for entry into the S phase. By selectively degrading CDK6, this compound is expected to induce a G1 cell cycle arrest in sensitive cell lines, particularly those dependent on CDK6 for proliferation, such as certain subtypes of acute myeloid leukemia (AML).[1][4] These application notes provide a detailed protocol for analyzing the cell cycle effects of this compound treatment using flow cytometry.
Data Presentation
Treatment of AML cell lines with this compound has been shown to induce a G1 cell cycle arrest. The following table summarizes the observed effects on the cell cycle distribution in different AML cell lines after treatment.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Notes |
| KMT2A-MLLT3+ | Control (DMSO) | Data not available | Data not available | Data not available | A significant decrease in the G0/G1 population was observed after two and four days of this compound treatment.[4] |
| KMT2A-MLLT3+ | This compound (variable conc.) | Quantitative data not available | Quantitative data not available | Quantitative data not available | A significant G0-G1 arrest was still observed after four days of treatment.[4] |
| RUNX1-RUNX1T1+ | Control (DMSO) | Data not available | Data not available | Data not available | A significant decrease in the G0/G1 population was observed after two days of this compound treatment.[4] |
| RUNX1-RUNX1T1+ | This compound (variable conc.) | Quantitative data not available | Quantitative data not available | Quantitative data not available | Cells started to re-enter the cell cycle after four days, suggesting a potential adaptation or escape mechanism.[4] |
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols: In Vivo Formulation and Administration of BSJ-03-123
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of BSJ-03-123 for in vivo administration, alongside comprehensive in vitro experimental procedures to characterize its activity and mechanism of action as a selective CDK6 degrader. While formulation methods for animal studies are described, it is important to note that, to date, no in vivo efficacy or pharmacokinetic data for this compound has been published in the peer-reviewed scientific literature.
Introduction
This compound is a potent and selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). It is a proteolysis-targeting chimera (PROTAC) that functions by inducing the proximity of CDK6 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[1][2] This targeted protein degradation offers a distinct pharmacological approach compared to traditional kinase inhibition. This compound has been identified as a valuable tool for studying the biological functions of CDK6, particularly in contexts such as Acute Myeloid Leukemia (AML), where a dependency on CDK6 has been observed.[1]
In Vivo Formulation Protocols
Two primary formulations are recommended for the in vivo delivery of this compound, catering to different routes of administration.
Oral Administration (Suspension)
For oral gavage, this compound can be prepared as a homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na).
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Homogenizer (optional)
Protocol:
-
Calculate the required amount of this compound and CMC-Na solution based on the desired final concentration and dosing volume. A typical final concentration might be 5 mg/mL.
-
Weigh the precise amount of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of CMC-Na solution to the tube.
-
Mix vigorously using a vortex mixer until a homogeneous suspension is achieved. For larger volumes or to ensure uniformity, a brief period of homogenization may be beneficial.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
This formulation should be prepared fresh before each administration and mixed well before drawing each dose.
Intraperitoneal/Intravenous Injection (Solution)
For systemic administration via injection, this compound can be formulated as a clear solution using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, a 50 mg/mL stock solution can be prepared. Ensure the powder is completely dissolved.
-
To prepare the final dosing solution, combine the components in the following order, ensuring the solution is clear after each addition:
-
5% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween 80
-
50% sterile water for injection or PBS
-
-
Example for 1 mL of a 2.5 mg/mL final solution: a. Add 400 µL of PEG300 to a sterile tube. b. Add 50 µL of the 50 mg/mL this compound in DMSO stock solution and mix until clear. c. Add 50 µL of Tween 80 and mix until clear. d. Add 500 µL of sterile water or PBS to reach the final volume of 1 mL and mix thoroughly.
-
This formulation should be used immediately after preparation for optimal results.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available in vitro studies.
| Parameter | Value | Reference |
| Molecular Weight | 937.01 g/mol | |
| Solubility in DMSO | ≥ 90 mg/mL | |
| Recommended in vitro Conc. | 100 nM - 1 µM |
Table 1: Physicochemical and Dosing Information
| Assay | Cell Line | Parameter | Value | Reference |
| CDK6 Degradation | MOLM13 | DC₅₀ | ~10 nM (at 24h) | |
| Anti-proliferative Effect (CDK6-dependent) | MOLM13 | GI₅₀ | ~25 nM (at 72h) | |
| Anti-proliferative Effect (CDK6-dependent) | MV4-11 | GI₅₀ | ~50 nM (at 72h) | |
| Ternary Complex Formation (CDK6-CRBN) | HEK293T | EC₅₀ | ~100 nM |
Table 2: In Vitro Potency and Efficacy of this compound
Experimental Protocols
Western Blotting for CDK6 Degradation
This protocol is designed to assess the dose- and time-dependent degradation of CDK6 in a cellular context.
Materials:
-
AML cell lines (e.g., MOLM13, MV4-11)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK6, anti-CDK4, anti-CRBN, anti-Vinculin or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed AML cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treat cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Proliferation Assay
This protocol measures the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
AML cell lines (CDK6-dependent and -independent)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere or stabilize overnight.
-
Treat cells with a serial dilution of this compound or DMSO vehicle.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot dose-response curves to determine the GI₅₀ value.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced CDK6 degradation.
Experimental Workflow for In Vitro Characterization
References
Application Notes and Protocols for BSJ-03-123 in a Mouse Model of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-123 is a potent and selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the selective ubiquitination and subsequent proteasomal degradation of CDK6.[1][5] This mechanism of action is of significant interest in the context of Acute Myeloid Leukemia (AML), where CDK6 is considered a key dependency.[1][2][3] this compound is a phthalimide-based degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK6, leading to its degradation.[1][6] In vitro studies have demonstrated that this compound causes a pronounced anti-proliferative effect in CDK6-dependent AML cell lines by inducing a G1 cell-cycle arrest.[3][7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a preclinical mouse model of leukemia.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to CDK6 and another ligand that binds to the E3 ubiquitin ligase CRBN, connected by a linker. This design facilitates the formation of a ternary complex between CDK6 and CRBN, leading to the polyubiquitination of CDK6 and its subsequent degradation by the proteasome.[1][6] This targeted protein degradation approach offers a distinct advantage over traditional kinase inhibitors by eliminating both the kinase-dependent and -independent functions of CDK6.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound HCl|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Homolog-selective degradation as a strategy to probe the function of CDK6 in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for Quantitative Proteomics Analysis of BSJ-03-123 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-123 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 6 (CDK6). It functions by inducing the ubiquitination and subsequent proteasomal degradation of CDK6, a key regulator of cell cycle progression. This targeted protein degradation offers a promising therapeutic strategy for cancers dependent on CDK6 activity, such as certain types of acute myeloid leukemia (AML). Quantitative proteomics is an indispensable tool for elucidating the cellular effects of targeted protein degraders like this compound. By measuring global changes in protein abundance and post-translational modifications, researchers can verify the selectivity of the degrader, identify off-target effects, and understand the downstream consequences of target degradation on cellular signaling pathways.
This document provides detailed application notes and protocols for utilizing quantitative proteomics, specifically Tandem Mass Tag (TMT) based quantification, to measure the effects of this compound on the proteome and phosphoproteome of AML cells.
Data Presentation
Table 1: Summary of Anticipated Quantitative Proteomic Changes in AML cells treated with this compound.
| Protein Name | Gene Name | Function | Expected Regulation |
| Cyclin-dependent kinase 6 | CDK6 | Cell cycle progression, transcription regulation | Down-regulated |
| Retinoblastoma protein | RB1 | Tumor suppressor, cell cycle regulation | Hypo-phosphorylated |
| E2F Transcription Factor 1 | E2F1 | Cell cycle progression, apoptosis | Down-regulated targets |
| PIM-1 Proto-Oncogene, Serine/Threonine Kinase | PIM1 | Cell survival, proliferation | Down-regulated |
| Myeloid Cell Leukemia 1 | MCL1 | Apoptosis regulation | Down-regulated |
| Members of the FLT3 signaling pathway | Various | Proliferation, survival in FLT3-ITD+ AML | Altered phosphorylation |
| Proteins involved in G1/S transition | Various | Cell cycle checkpoint | Altered expression/phosphorylation |
Table 2: Example of Quantitative Phosphoproteomics Data Presentation.
| Phosphosite | Peptide Sequence | Protein | Fold Change (this compound vs. Control) | p-value |
| RB1 (Ser807/811) | ...VSPSPLR... | Retinoblastoma protein | -5.2 | <0.001 |
| E2F1 (Ser337) | ...RSPSGVK... | E2F Transcription Factor 1 | -3.8 | <0.01 |
| STAT5A (Tyr694) | ...KAVDGYVK... | Signal transducer and activator of transcription 5A | -2.5 | <0.05 |
| AKT1 (Ser473) | ...FPQFSYSAS... | RAC-alpha serine/threonine-protein kinase | -1.9 | >0.05 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a quantitative proteomics experiment to assess the effects of this compound.
Cell Culture and this compound Treatment
AML Cell Lines: MOLM-13 or MV4-11 cells, which are known to be sensitive to CDK6 inhibition, are recommended.[1][2][3][4]
Protocol:
-
Culture MOLM-13 or MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Seed cells at a density of 0.5 x 10^6 cells/mL and grow to a density of 1-2 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with this compound at a final concentration of 100 nM for 24 hours. A vehicle control (DMSO) should be run in parallel. For time-course experiments, shorter incubation times (e.g., 2, 6, 12 hours) can be included.
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Flash-freeze the cell pellets in liquid nitrogen and store at -80°C until further processing.
Sample Preparation for Mass Spectrometry (Filter-Aided Sample Preparation - FASP)
This protocol is adapted for TMT labeling.[5][6][7][8][9]
Materials:
-
Lysis Buffer: 4% (w/v) SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT
-
Urea Solution (UA): 8 M urea in 100 mM Tris-HCl pH 8.5
-
Iodoacetamide (IAA) Solution: 50 mM iodoacetamide in UA
-
Digestion Buffer: 50 mM ammonium bicarbonate (AMBIC)
-
Trypsin/Lys-C Mix
-
Microcon-30kDa Centrifugal Filter Units
Protocol:
-
Lyse cell pellets (approximately 1-2 x 10^7 cells) in 200 µL of lysis buffer.
-
Heat the lysate at 95°C for 5 minutes, then sonicate to shear DNA and reduce viscosity.
-
Centrifuge at 16,000 x g for 10 minutes to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Take 100 µg of protein from each sample and add 200 µL of UA buffer in a 30 kDa filter unit.
-
Centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.
-
Add 200 µL of UA buffer and centrifuge again. Repeat this step once more.
-
Add 100 µL of IAA solution and incubate in the dark for 20 minutes at room temperature.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Wash the filter unit with 100 µL of UA buffer twice, followed by two washes with 100 µL of 50 mM AMBIC.
-
Add 40 µL of Trypsin/Lys-C mix (1:50 enzyme to protein ratio) in 50 mM AMBIC.
-
Incubate overnight at 37°C.
-
Collect the peptides by centrifugation at 14,000 x g for 10 minutes, followed by a second elution with 50 µL of 50 mM AMBIC.
-
Acidify the peptides with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip and dry them in a vacuum centrifuge.
Tandem Mass Tag (TMT) Labeling
Protocol:
-
Resuspend the dried peptides from each sample in 100 µL of 100 mM TEAB (triethylammonium bicarbonate) buffer, pH 8.5.
-
Allow the TMTpro™ reagents to come to room temperature.
-
Add 41 µL of anhydrous acetonitrile to each TMTpro™ reagent vial.
-
Add the appropriate volume of TMTpro™ reagent to each peptide sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.
-
Combine the labeled samples in a new microfuge tube.
-
Desalt the pooled sample using a C18 Sep-Pak cartridge and dry in a vacuum centrifuge.
Phosphopeptide Enrichment (for Phosphoproteomics)
Materials:
-
High-Select™ TiO2 Phosphopeptide Enrichment Kit or similar.
Protocol:
-
Resuspend the dried, TMT-labeled peptide mixture in the TiO2 binding/equilibration buffer.
-
Follow the manufacturer's protocol for phosphopeptide enrichment using TiO2 beads.
-
Wash the beads to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using the elution buffer provided in the kit.
-
Dry the enriched phosphopeptides in a vacuum centrifuge.
-
Desalt the phosphopeptides using a C18 StageTip before LC-MS/MS analysis.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Instrumentation: An Orbitrap Fusion Lumos Tribrid mass spectrometer or a similar high-resolution mass spectrometer is recommended.[11][12][13]
LC-MS/MS Parameters for TMT-labeled peptides:
-
Column: 75 µm i.d. x 50 cm, packed with 2 µm C18 particles.
-
Gradient: A 120-minute gradient from 2% to 32% acetonitrile in 0.1% formic acid.
-
MS1 (Full Scan):
-
Resolution: 120,000
-
AGC Target: 4e5
-
Max IT: 50 ms
-
-
MS2 (Fragmentation):
-
Isolation Window: 0.7 m/z
-
Activation Type: HCD
-
Collision Energy: 37%
-
Resolution: 50,000
-
AGC Target: 1e5
-
Max IT: 86 ms
-
LC-MS/MS Parameters for TMT-labeled phosphopeptides:
-
Similar to the above with a potentially longer gradient (e.g., 180 minutes) to improve separation.
-
Consider using a multi-notch MS3 method for improved quantification accuracy of TMT reporter ions.[11]
Data Analysis
1. Database Search:
-
Software: MaxQuant[14]
-
Database: A human UniProt database with common contaminants.
-
Enzyme: Trypsin/P.
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term), Phospho (STY).
-
Fixed Modifications: Carbamidomethyl (C).
-
Quantification: TMTpro 16plex.
2. Statistical Analysis:
-
Import the proteinGroups.txt and Phospho (STY)Sites.txt files from MaxQuant.
-
Filter out contaminants and reverse hits.
-
Log2 transform the TMT reporter ion intensities.
-
Perform normalization.
-
Perform statistical testing (e.g., t-test or ANOVA) to identify significantly regulated proteins and phosphosites (p-value < 0.05 and a fold-change cutoff).
3. Pathway Analysis:
-
Software: g:Profiler, DAVID, or Cytoscape with the EnrichmentMap plugin.[18][19][20][21][22]
-
Input the list of significantly regulated proteins or proteins with significantly regulated phosphosites.
-
Perform Gene Ontology (GO) and pathway (e.g., KEGG, Reactome) enrichment analysis to identify biological processes and signaling pathways affected by this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Quantitative proteomics workflow for analyzing this compound effects.
CDK6 Signaling Pathway in AML
Caption: Simplified CDK6 signaling pathway in FLT3-ITD+ AML and the action of this compound.[23][24][25][26][27]
References
- 1. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An MDM2 Degrader for Treatment of Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lsu.edu [lsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. usherbrooke.ca [usherbrooke.ca]
- 9. UWPR [proteomicsresource.washington.edu]
- 10. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Workflow for Multiplexed Phosphorylation Analysis of TMT-Labeled Peptides Using High-Field Asymmetric Waveform Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
- 13. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Perseus computational platform for comprehensive analysis of (prote)omics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Introduction to Perseus | Proteomics bioinformatics [ebi.ac.uk]
- 18. biorxiv.org [biorxiv.org]
- 19. Pathway enrichment analysis and visualization of omics data using g:Profiler, GSEA, Cytoscape and EnrichmentMap - PMC [pmc.ncbi.nlm.nih.gov]
- 20. g:Profiler â a web server for functional enrichment analysis and conversions of gene lists [biit.cs.ut.ee]
- 21. DAVID Functional Annotation Bioinformatics Microarray Analysis [davidbioinformatics.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cellular Responses to BSJ-03-123 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-03-123 is a potent and highly selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the formation of a ternary complex between CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This proximity leads to the ubiquitination and subsequent proteasomal degradation of CDK6, offering a powerful tool to study CDK6 function.[4][6] this compound is noted for its exceptional selectivity for CDK6 over the highly homologous CDK4.[4][5]
The primary cellular effect of pharmacologic CDK6 degradation by this compound is a significant anti-proliferative effect in CDK6-dependent cancer cells, such as those in acute myeloid leukemia (AML).[3][4][7] This effect is mediated by the induction of a G1 phase cell cycle arrest.[2][3][4][5] Notably, this potent cell cycle blockade occurs without a measurable increase in apoptosis.[2][3][4]
Flow cytometry is an indispensable technique for quantitatively assessing the cellular consequences of this compound treatment. It allows for high-throughput, single-cell analysis of cell cycle distribution and can be used to verify the absence of apoptosis, thereby confirming the compound's specific mechanism of action. These application notes provide detailed protocols for these key analyses.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which this compound induces the targeted degradation of CDK6 and the resulting impact on the cell cycle.
Caption: Mechanism of this compound-induced CDK6 degradation and G1 cell cycle arrest.
Experimental Workflow
The following diagram outlines the general workflow for preparing and analyzing cells treated with this compound using flow cytometry.
Caption: A generalized workflow for flow cytometry analysis post-BSJ-03-123 treatment.
Experimental Protocols
Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI)
This protocol is used to quantify the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, which is the primary method to confirm the G1 arrest induced by this compound.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically. By measuring the fluorescence intensity of PI in permeabilized cells, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. RNase A is included to prevent the staining of double-stranded RNA.
Materials:
-
This compound (stock solution in DMSO)
-
Vehicle Control (DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, ice-cold
-
PI Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MOLM-13 or other AML cell lines) in appropriate culture vessels. Ensure cells are in the logarithmic growth phase.
-
Treat cells with desired concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM) and a vehicle control (DMSO at a volume equivalent to the highest this compound dose) for 24 hours.[7]
-
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation at 300-500 x g for 5 minutes.
-
For adherent cells, gently detach using a cell scraper or a non-enzymatic dissociation solution, then collect by centrifugation.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS. Centrifuge at 300-500 x g for 5 minutes.[7]
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence parameter corresponding to PI (e.g., FL2-A or PE-A).
-
Collect at least 10,000-20,000 events within the main cell gate (defined by forward and side scatter to exclude debris and aggregates).
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[11]
-
Protocol 2: Apoptosis Assessment with Annexin V and PI
This protocol is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cells to confirm that this compound does not induce significant apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC, APC) to label these cells.[12] Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[12]
Materials:
-
This compound (stock solution in DMSO)
-
Vehicle Control (DMSO)
-
Positive Control (e.g., 1 µM Staurosporine for 4-6 hours)
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI) solution for apoptosis
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound and a vehicle control as described in Protocol 1.
-
Include an untreated control and a positive control for apoptosis induction.[13]
-
-
Cell Harvesting:
-
Gently collect all cells, including the supernatant, as apoptotic cells may become detached.[14]
-
Centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells once with cold PBS and centrifuge again.[14]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. (Note: volumes may vary by manufacturer; titrate for optimal results).[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.[14]
-
-
Flow Cytometry Analysis:
-
Analyze samples immediately (within 1 hour) on a flow cytometer.[12][14]
-
Use appropriate controls to set compensation and gates: unstained cells, Annexin V-FITC only, and PI only.[12]
-
Create a dot plot of Annexin V-FITC versus PI.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The following tables represent hypothetical results consistent with the known activity of this compound.
Table 1: Effect of this compound on Cell Cycle Distribution in MOLM-13 Cells (24h Treatment)
| Treatment | Concentration (nM) | % G0/G1 | % S | % G2/M |
| Vehicle Control | 0 (DMSO) | 45.2 ± 2.1 | 38.5 ± 1.8 | 16.3 ± 1.5 |
| This compound | 10 | 58.9 ± 2.5 | 29.1 ± 2.0 | 12.0 ± 1.1 |
| This compound | 100 | 75.6 ± 3.0 | 15.3 ± 1.7 | 9.1 ± 1.3 |
| This compound | 500 | 82.1 ± 2.8 | 9.8 ± 1.4 | 8.1 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The expected result is a dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases, confirming a G1 cell cycle arrest.[5]
Table 2: Apoptosis Analysis in MOLM-13 Cells (24h Treatment)
| Treatment | Concentration | % Live | % Early Apoptotic | % Late Apoptotic / Necrotic |
| Untreated | - | 96.5 ± 1.1 | 2.1 ± 0.4 | 1.4 ± 0.3 |
| Vehicle Control | 0 (DMSO) | 95.9 ± 1.5 | 2.5 ± 0.6 | 1.6 ± 0.5 |
| This compound | 500 nM | 94.8 ± 1.8 | 3.1 ± 0.7 | 2.1 ± 0.6 |
| Positive Control | 1 µM Staurosporine | 35.7 ± 4.2 | 41.3 ± 3.5 | 23.0 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: Treatment with this compound should not result in a significant increase in the percentage of early or late apoptotic cells compared to the vehicle control.[3][4] This contrasts sharply with the positive control, which should show a robust induction of apoptosis. This result validates that the anti-proliferative effect of this compound is cytostatic (due to G1 arrest) rather than cytotoxic.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. Flow Cytometry Protocol [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
Troubleshooting & Optimization
troubleshooting unexpected results with BSJ-03-123
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the novel MEK1/2 inhibitor, BSJ-03-123.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to the kinase domain, it prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (MAPK3 and MAPK1), which are critical downstream effectors in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers.
Q2: How should this compound be stored and reconstituted?
A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For use in experiments, it is recommended to reconstitute the compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. This stock solution should be stored at -20°C and can be subjected to a limited number of freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
Q3: What are the expected phenotypic effects of this compound in sensitive cell lines?
A3: In cancer cell lines with activating mutations in BRAF or RAS, treatment with this compound is expected to lead to a dose-dependent decrease in cell proliferation and viability. This is often accompanied by cell cycle arrest at the G1 phase and, in some cases, induction of apoptosis.
Troubleshooting Unexpected Results
Issue 1: No significant decrease in p-ERK levels after treatment.
Q: I treated my cells with this compound, but a Western blot shows no reduction in phosphorylated ERK (p-ERK). Why is this happening?
A: There are several potential reasons for this observation:
-
Compound Inactivity: Ensure the compound was properly stored and reconstituted. Improper handling or excessive freeze-thaw cycles can lead to degradation.
-
Suboptimal Treatment Time: The inhibition of ERK phosphorylation is often rapid and can be transient. We recommend a time-course experiment (e.g., 1, 4, 8, and 24 hours) to identify the optimal time point for observing maximal p-ERK inhibition in your specific cell line.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms. This could include mutations in the MEK1/2 kinase domain that prevent drug binding or activation of alternative signaling pathways that bypass the need for MEK activity.
-
Experimental Error: Verify the accuracy of your Western blot protocol, including antibody concentrations and incubation times.
Issue 2: IC50 value is significantly higher than expected.
Q: The IC50 value for cell viability in my experiments is much higher than what is reported in the literature for similar compounds. What could be the cause?
A: Discrepancies in IC50 values can arise from several factors related to the experimental setup:
-
Cell Seeding Density: The density at which cells are plated can influence their growth rate and sensitivity to inhibitors. It is crucial to maintain consistent seeding densities across all experiments.
-
Assay Duration: The length of the cell viability assay can significantly impact the calculated IC50. A longer incubation period with the compound may be necessary to observe a potent anti-proliferative effect. We recommend a 72-hour assay for most cell lines.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecule inhibitors, reducing their effective concentration. Consider performing experiments in lower serum conditions if this is suspected.
-
Assay Type: Different viability assays (e.g., MTS, CellTiter-Glo) measure different aspects of cell health and can yield varying IC50 values.
Table 1: Example IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | BRAF Status | RAS Status | IC50 (nM) |
| A375 | Melanoma | V600E | Wild-Type | 15 |
| HT-29 | Colorectal | V600E | Wild-Type | 25 |
| HCT116 | Colorectal | Wild-Type | G13D | 50 |
| K562 | Leukemia | Wild-Type | Wild-Type | >1000 |
Issue 3: Paradoxical activation of upstream signaling.
Q: I've noticed an increase in phosphorylated MEK (p-MEK) levels after treating cells with this compound. Is this expected?
A: Yes, this phenomenon, known as paradoxical activation, can occur. The inhibition of ERK by this compound can disrupt negative feedback loops that normally suppress upstream components of the pathway, such as RAF. This can lead to an increase in RAF activity and, consequently, an increase in the phosphorylation of MEK. However, since this compound is bound to MEK, this increase in p-MEK does not lead to downstream ERK activation.
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time period (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Diagrams
Caption: The RAS/RAF/MEK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Technical Support Center: Improving the Degradation Efficiency of BSJ-03-123
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the degradation efficiency of the targeted protein degrader, BSJ-03-123. The information presented here is based on established principles of targeted protein degradation and is intended to serve as a guide for optimizing your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: No or minimal degradation of the target protein is observed.
-
Question: We are treating our cells with this compound, but the Western blot shows no significant decrease in the target protein levels. What are the potential causes and how can we troubleshoot this?
-
Answer: Lack of target degradation is a common issue that can stem from several factors throughout the experimental process. Here’s a step-by-step guide to pinpointing the problem:
-
Verify Compound Activity and Cellular Uptake:
-
Is this compound active? Confirm the identity and purity of your this compound stock.
-
Is the compound getting into the cells? While direct measurement can be complex, you can infer cellular permeability through downstream assays. If permeability is a known issue for your cell type or compound class, consider strategies to enhance uptake.[1][2]
-
-
Assess Target Engagement and Ternary Complex Formation:
-
Does this compound bind to the target protein and the E3 ligase? For a degrader to function, it must first bind to both the protein of interest (POI) and an E3 ligase to form a ternary complex.[3][4] Consider performing target engagement assays.
-
Is a stable and productive ternary complex forming? The geometry of this complex is crucial for ubiquitination. Biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to assess ternary complex formation and stability.[1][3]
-
-
Investigate the Ubiquitin-Proteasome System (UPS):
-
Is the target protein being ubiquitinated? The formation of a ternary complex should lead to the ubiquitination of the target protein, marking it for degradation.[3][5] You can assess this using an in-cell ubiquitination assay followed by immunoprecipitation and Western blotting for ubiquitin.
-
Is the proteasome functional? To confirm that the lack of degradation is not due to a general proteasome defect, you can treat your cells with a known proteasome inhibitor (e.g., MG132) and observe the accumulation of ubiquitinated proteins.
-
-
Optimize Experimental Conditions:
-
Is the concentration of this compound optimal? A dose-response experiment is critical. Some degraders exhibit a "hook effect," where very high concentrations can inhibit the formation of the ternary complex, leading to reduced degradation.[1]
-
Is the treatment duration sufficient? Perform a time-course experiment to determine the optimal time point for observing maximal degradation. Degradation can occur within minutes to hours.[5]
-
-
Issue 2: High background or non-specific bands on the Western blot.
-
Question: Our Western blots for the target protein show high background or multiple non-specific bands, making it difficult to quantify degradation. How can we improve the quality of our blots?
-
Answer: High background and non-specific bands on a Western blot can obscure your results. Here are some common causes and solutions:
-
Antibody-Related Issues:
-
Primary antibody concentration is too high: Titrate your primary antibody to find the optimal concentration that gives a strong signal for your target with minimal background.
-
Primary antibody is not specific enough: Validate your antibody using positive and negative controls (e.g., cells with known high and low expression of the target, or a lysate from a knockout cell line).
-
Secondary antibody is cross-reacting: Ensure your secondary antibody is specific for the species of your primary antibody. Consider using pre-adsorbed secondary antibodies to reduce non-specific binding.[6]
-
-
Blocking and Washing:
-
Sample Preparation and Loading:
-
Protein degradation during sample prep: Always use fresh lysates and add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[7][9]
-
Too much protein loaded: Loading an excessive amount of protein can lead to high background. Aim for 20-30 µg of total protein per lane for whole-cell extracts.[9]
-
-
Issue 3: The degradation effect is not sustained or is variable between experiments.
-
Question: We sometimes see good degradation of our target protein, but the effect is not consistent across experiments. What could be causing this variability?
-
Answer: Reproducibility is key in research. If you are observing inconsistent degradation, consider these factors:
-
Cell Culture Conditions:
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.
-
Cell confluency: Plate cells at a consistent density to ensure they are in a similar growth phase when treated.
-
Serum variability: If possible, use the same lot of fetal bovine serum (FBS) for a series of experiments, as different lots can have varying levels of growth factors and other components.
-
-
Compound Handling:
-
Freeze-thaw cycles: Aliquot your this compound stock to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Inconsistent dilutions: Prepare fresh dilutions of this compound for each experiment from a concentrated stock.
-
-
Experimental Execution:
-
Incubation times: Ensure precise timing for compound treatment and subsequent steps.
-
Reagent consistency: Use the same lots of critical reagents (e.g., antibodies, buffers) whenever possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a targeted protein degrader like this compound?
A1: this compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[5] It works by simultaneously binding to the target protein of interest and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the tagging of the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome.[10]
Q2: How do I determine the optimal concentration of this compound to use?
A2: The optimal concentration should be determined empirically by performing a dose-response curve. We recommend testing a wide range of concentrations (e.g., from low nanomolar to high micromolar) and measuring the degradation of the target protein at each concentration. Be mindful of the "hook effect," where higher concentrations can sometimes lead to decreased degradation efficiency due to the formation of unproductive binary complexes.[1]
Q3: What are the key validation assays to confirm that this compound is working as intended?
A3: A series of orthogonal assays are recommended to validate the activity of this compound.[4] These include:
-
Target Degradation: Western blotting or mass spectrometry to quantify the reduction in target protein levels.[5]
-
Target Ubiquitination: An in-cell ubiquitination assay to demonstrate that the target protein is being ubiquitinated upon treatment with this compound.[3][11]
-
Ternary Complex Formation: Biophysical assays (e.g., SPR, TR-FRET) to confirm that this compound facilitates the interaction between the target protein and the E3 ligase.[1][3]
-
Downstream Functional Effects: Cell viability, proliferation, or apoptosis assays to assess the cellular consequences of target protein degradation.[3][4]
Q4: Can the linker between the target-binding and E3 ligase-binding moieties of this compound affect its efficiency?
A4: Yes, the linker plays a critical role in the efficacy of a targeted protein degrader. The length, composition, and attachment points of the linker are crucial for the formation of a stable and productive ternary complex.[1][12] A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the target protein and E3 ligase into close proximity for efficient ubiquitination.[1]
Q5: What should I do if I suspect my cell line has developed resistance to this compound?
A5: Resistance to targeted protein degraders can emerge through various mechanisms, including mutations in the target protein or the E3 ligase, or downregulation of the E3 ligase.[2][13] If you suspect resistance, you can:
-
Sequence the target protein and the E3 ligase to check for mutations.
-
Assess the expression levels of the E3 ligase using Western blot or qPCR.
-
Consider using a degrader that recruits a different E3 ligase , as the human genome encodes over 600 E3 ligases.[2][14]
Data Presentation
Table 1: Troubleshooting Summary for No or Minimal Degradation
| Potential Cause | Recommended Action |
| Inactive/Impure Compound | Verify compound identity and purity. |
| Poor Cell Permeability | Assess cellular uptake; consider permeability-enhancing strategies.[1][2] |
| Lack of Target/E3 Ligase Engagement | Perform target engagement assays.[3][4] |
| Unstable Ternary Complex | Use biophysical methods (SPR, ITC, TR-FRET) to assess complex formation.[1][3] |
| Impaired Ubiquitination | Conduct an in-cell ubiquitination assay.[3][11] |
| Non-functional Proteasome | Use a proteasome inhibitor as a positive control. |
| Suboptimal Concentration | Perform a dose-response experiment (beware of the hook effect).[1] |
| Insufficient Treatment Time | Conduct a time-course experiment.[5] |
Table 2: Western Blot Troubleshooting
| Issue | Potential Cause | Solution |
| High Background | Antibody concentration too high | Titrate primary and secondary antibodies. |
| Inadequate blocking | Increase blocking time or change blocking agent.[7][8] | |
| Insufficient washing | Increase number and duration of washes. | |
| Non-specific Bands | Non-specific primary antibody | Validate antibody with controls. |
| Secondary antibody cross-reactivity | Use pre-adsorbed secondary antibodies.[6] | |
| Protein degradation | Add protease/phosphatase inhibitors to lysis buffer.[7][9] | |
| No/Weak Signal | Insufficient protein loaded | Load 20-30 µg of total protein.[9] |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage). | |
| Low target protein expression | Use a positive control cell line with known high expression. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9][15]
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: In-Cell Ubiquitination Assay
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration to 0.1%.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads extensively with lysis buffer.
-
-
Immunoblotting:
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Perform Western blotting as described above, using an antibody against ubiquitin to detect the ubiquitinated target protein. A ladder of high-molecular-weight bands will indicate polyubiquitination.
-
Protocol 3: Cell Viability Assay (MTT)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TR [thermofisher.com]
- 4. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. southernbiotech.com [southernbiotech.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Ubiquitination assay [bio-protocol.org]
- 16. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of BSJ-03-123
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BSJ-03-123, a selective CDK6 degrader.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6)[1][2]. It is a proteolysis-targeting chimera (PROTAC) that induces the ubiquitination and subsequent proteasomal degradation of CDK6[3].
Q2: How selective is this compound for CDK6 over other kinases, particularly its close homolog CDK4?
This compound demonstrates remarkable selectivity for CDK6 over CDK4. This selectivity is attributed to its ability to exploit protein-interface differences between the two kinases, leading to the formation of a stable ternary complex with CDK6 and the E3 ligase Cereblon (CRBN), but not with CDK4[1]. Quantitative proteomics analysis revealed that at a concentration of 100 nM for 1 hour, CDK6 was the only protein significantly depleted out of more than 5,000 quantified proteins[4].
Q3: Does this compound induce the degradation of Ikaros (IKZF1) and Aiolos (IKZF3)?
No, this compound was specifically designed to avoid the degradation of the common neosubstrates of phthalimide-based degraders, IKZF1 and IKZF3[2][3].
Q4: What are the known off-target effects of this compound at higher concentrations?
While highly selective at lower concentrations (e.g., 100-200 nM), KINOMEScan data suggests that at a concentration of 1 µM, this compound may inhibit off-target kinases to a lesser extent[4]. Therefore, for optimal selectivity, it is recommended to use concentrations below 1 µM[4].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with CDK6 degradation. | Use of high concentrations (>1 µM) may lead to off-target kinase inhibition. | Titrate this compound to the lowest effective concentration for CDK6 degradation in your cell line, ideally between 100-200 nM. Confirm target engagement and degradation at the selected concentration via Western blot or proteomics. |
| Variability in CDK6 degradation efficiency between experiments. | Differences in treatment time, cell density, or passage number. | Standardize experimental parameters. A treatment time of 2-3 hours is often sufficient for effective CDK6 degradation[4]. Ensure consistent cell health and density. |
| No CDK6 degradation observed. | The cell line may lack essential components of the degradation machinery (e.g., CRBN). | Confirm CRBN expression in your cell line. As a control, test this compound in a CRBN-positive cell line known to be sensitive, such as MOLM-14 or MV4-11. Degradation is CRBN-dependent[1][3]. |
| Both CDK4 and CDK6 are degraded. | This is unexpected as this compound is highly selective for CDK6. | Verify the identity and purity of the this compound compound. Consider the possibility of using a different, non-selective degrader. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | Potency (IC₅₀) |
| CDK6/CyclinD1 | In vitro kinase inhibition | 8.7 nM[4] |
Table 2: Proteome-wide Selectivity of this compound
| Concentration | Treatment Time | Cell Line | Key Finding |
| 100 nM | 1 hour | MOLM-14 | CDK6 was the only protein depleted among >5,000 quantified proteins[4]. |
| 250 nM | 5 hours | Molt4 | Resulted in the loss of CDK6, but not CDK4 or IKZF1/3[3]. |
Experimental Protocols
Western Blot for CDK6 Degradation
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound (e.g., 10 nM - 1 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 4, 6, 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against CDK6, CDK4, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action for this compound-mediated CDK6 degradation.
Caption: Workflow for evaluating this compound-induced protein degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
importance of using fresh DMSO for BSJ-03-123 solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal handling and use of BSJ-03-123, with a specific focus on achieving consistent solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound solutions.
Issue: this compound powder is not fully dissolving in DMSO.
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Verify DMSO Quality: Multiple suppliers explicitly state that moisture-absorbing DMSO reduces the solubility of this compound.[1][2] Ensure you are using a fresh, unopened bottle of high-purity, anhydrous DMSO.
-
Gentle Warming: Briefly and gently warm the solution to 37°C to aid dissolution.[3][4]
-
Mechanical Agitation: Use a vortex or sonicator to facilitate the dissolution process.[3][5]
-
Check Concentration: Ensure the intended concentration of your stock solution does not exceed the known solubility limits of this compound in DMSO.
Issue: Previously dissolved this compound has precipitated out of solution upon storage.
Precipitation of a previously dissolved compound can occur for several reasons:
-
Improper Storage: Ensure your stock solution is stored correctly. For long-term storage, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[1]
-
Solvent Evaporation: Check for any potential evaporation of the solvent, which would increase the compound's concentration beyond its solubility limit.
-
Moisture Absorption: If the container is not sealed properly, the hygroscopic nature of DMSO can lead to water absorption, which will reduce the solubility of this compound.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][6]
Q2: What is the maximum solubility of this compound in DMSO?
This compound is soluble in DMSO up to 100 mg/mL, which is equivalent to 106.72 mM.[1] Some sources also report solubility up to 100 mM.[6]
Q3: Why is it critical to use fresh DMSO for dissolving this compound?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8][9] This absorbed water content significantly reduces the solubility of hydrophobic compounds like this compound.[1][2] Using fresh, anhydrous DMSO is crucial for achieving the maximum and most consistent solubility.
Q4: What are the visual signs of aged or degraded DMSO?
While there may not be obvious visual signs in the DMSO itself, the most telling sign is the reduced solubility of your compound. If you observe that this compound is not dissolving as expected, the age and quality of the DMSO should be your primary suspect. Some anecdotal evidence suggests that old, opened bottles of DMSO can develop a "fishy, evil, stink".
Q5: How should I properly store and handle DMSO to maintain its quality?
To ensure the quality of your DMSO, follow these storage and handling best practices:
-
Storage: Store DMSO in a cool, dry place away from direct sunlight in a tightly sealed, airtight container.[10][11] Glass containers are preferable.[10]
-
Handling: When not in use, keep the container tightly sealed to prevent moisture absorption. For critical applications, consider using a syringe with a needle to withdraw the solvent through a septum to minimize air exposure.
Q6: My this compound dissolved in fresh DMSO, but precipitated when I diluted it into my aqueous cell culture medium. What should I do?
This is a common issue for compounds with low aqueous solubility. Here are some strategies to prevent this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid both solubility issues and cytotoxicity.[3][5][12]
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock in the cell culture medium rather than adding the concentrated stock directly.[13]
-
Rapid Mixing: Add the this compound solution to the medium while vortexing or gently mixing to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.[3]
Data Summary
The following table summarizes the key solubility and storage information for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C47H56N10O11 | [1][6] |
| Molecular Weight | 937.01 g/mol | [1][14] |
| Recommended Solvent | High-purity, anhydrous DMSO | [1][2][6] |
| Solubility in DMSO | 100 mg/mL (106.72 mM) | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Fresh DMSO
-
Preparation: Allow the vial of this compound powder and a new, unopened bottle of anhydrous DMSO to come to room temperature.
-
Calculation: Calculate the required volume of DMSO to add to the this compound powder to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 937.01), you would add 106.7 µL of DMSO.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the vial until the powder is completely dissolved. If necessary, gently warm the vial in a 37°C water bath for a few minutes to aid dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: A workflow for troubleshooting common solubility issues with this compound.
Caption: The detrimental effect of aged, moisture-containing DMSO on the solubility of this compound.
Caption: The mechanism of action of this compound as a PROTAC for CDK6 degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. What is the solubility of Dimethyl Sulfoxide in water? - Blog [m.cheezhengchem.com]
- 8. echemi.com [echemi.com]
- 9. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 10. dmsostore.com [dmsostore.com]
- 11. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. abmole.com [abmole.com]
Technical Support Center: Interpreting Proteomics Data After BSJ-03-123 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting proteomics data following treatment with BSJ-03-123, a selective CDK6 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). It is a proteolysis-targeting chimera (PROTAC) that functions by inducing the formation of a ternary complex between CDK6 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the ubiquitination of CDK6, marking it for degradation by the proteasome. This targeted degradation approach allows for the study of the consequences of acute and selective loss of CDK6 function.
Q2: What are the expected primary effects of this compound on the proteome?
The primary and most direct effect of this compound treatment is the selective degradation of CDK6.[1][2] Proteome-wide studies have demonstrated high selectivity for CDK6 with minimal impact on the closely related homolog CDK4 or other off-target proteins, especially at shorter treatment durations.[1][3] Consequently, downstream effects will be linked to the loss of CDK6's kinase-dependent and -independent functions, primarily impacting cell cycle regulation.
Q3: What is the typical cellular response to CDK6 degradation by this compound?
Degradation of CDK6 typically leads to a G1 cell-cycle arrest.[2][4] CDK6, in complex with D-type cyclins, phosphorylates the retinoblastoma protein (Rb), a key step for progression from the G1 to the S phase of the cell cycle.[5][6][7] Therefore, loss of CDK6 results in hypophosphorylated Rb, preventing the release of E2F transcription factors and halting cell cycle progression.
Q4: How do I confirm that this compound is working in my experimental system?
The most direct method to confirm the activity of this compound is to measure the protein levels of CDK6 via Western blot or mass spectrometry. A significant reduction in CDK6 protein levels upon treatment is the expected outcome. It is also advisable to check for downstream markers of CDK6 activity, such as the phosphorylation status of Rb.
Q5: Are there known resistance mechanisms to this compound?
Yes, a key resistance mechanism involves the inhibitor of CDK4 (INK4) family of proteins, specifically p16INK4A and p18INK4C.[8][9] These proteins, when bound to CDK6, can protect it from this compound-mediated degradation.[8][9] Therefore, the efficacy of this compound can be cell-type dependent, correlating with the expression levels of INK4 proteins.
Troubleshooting Guide
This guide addresses common issues encountered during proteomics experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or minimal CDK6 degradation observed. | Cell line expresses high levels of INK4 proteins (p16, p18). | Screen your cell line for INK4 protein expression. If high, consider using a different cell line with lower INK4 levels.[8][9] |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations as low as 100-250 nM have been shown to be effective.[1][3] | |
| Insufficient treatment duration. | Conduct a time-course experiment. Significant degradation is often observed within a few hours of treatment.[3] | |
| Compound instability or poor solubility. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Ensure complete dissolution before diluting into culture media. | |
| High variability between replicates. | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and treatment conditions across all replicates. |
| Issues with sample preparation. | Standardize all steps of the proteomics sample preparation workflow, including cell lysis, protein quantification, and digestion. | |
| Unexpected changes in other proteins (potential off-targets). | Longer treatment times may lead to secondary, indirect effects. | For assessing direct off-targets, use shorter treatment durations (e.g., up to 6 hours).[10] |
| Cellular stress response. | Monitor for markers of cellular stress. High concentrations or prolonged treatment might induce stress pathways. | |
| Difficulty interpreting downstream proteomic changes. | Complex signaling network downstream of CDK6. | Focus on proteins involved in the G1/S transition, Rb-E2F pathway, and other known CDK6-related pathways like PI3K/AKT.[7][11] |
| Kinase-independent functions of CDK6. | Consider that some observed changes may be due to the loss of non-catalytic functions of CDK6. |
Data Presentation
Quantitative Proteomics Data Summary
The following table represents hypothetical data illustrating the expected changes in protein abundance following this compound treatment in a responsive cancer cell line (e.g., Molt4), based on published findings.[1]
| Protein | Gene | Function | Log2 Fold Change (this compound vs. Vehicle) | p-value |
| CDK6 | CDK6 | Cell cycle progression, G1/S transition | -4.5 | < 0.001 |
| CDK4 | CDK4 | Cell cycle progression, G1/S transition | -0.1 | > 0.05 |
| Retinoblastoma protein | RB1 | Tumor suppressor, cell cycle regulator | 0.05 | > 0.05 |
| Cyclin D1 | CCND1 | Regulatory subunit for CDK4/6 | 0.2 | > 0.05 |
| E2F1 | E2F1 | Transcription factor for S-phase entry | -0.5 | > 0.05 |
| p16INK4A | CDKN2A | CDK4/6 inhibitor | 0.1 | > 0.05 |
Quantitative Phosphoproteomics Data Summary
This table shows potential changes in phosphorylation status of key cell cycle proteins after this compound treatment.
| Protein | Phosphorylation Site | Function of Phosphorylation | Log2 Fold Change (this compound vs. Vehicle) | p-value |
| Retinoblastoma protein | Ser807/811 | Inactivation of Rb, promoting G1/S transition | -3.0 | < 0.001 |
| FOXM1 | Ser35 | Transcriptional regulation | -1.5 | < 0.01 |
| JUN | Ser73 | Transcriptional regulation | -1.2 | < 0.05 |
Experimental Protocols
General Protocol for Proteomics Analysis of this compound Treated Cells
This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 250 nM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 5 hours).[1]
-
Perform experiments in biological triplicate.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the proteome.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Take a standardized amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 60°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) at room temperature in the dark for 30 minutes.
-
Digest proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.
-
Dry the peptides and resuspend in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification by searching against a human protein database.
-
Perform label-free quantification (LFQ) or tandem mass tag (TMT) based quantification to determine relative protein abundance between treated and control samples.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
-
Perform pathway analysis to understand the biological implications of the observed proteomic changes.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced CDK6 degradation and subsequent G1 cell cycle arrest.
Experimental Workflow for Proteomics Analysis
Caption: A typical experimental workflow for quantitative proteomics analysis of this compound treated cells.
Troubleshooting Logic for Lack of CDK6 Degradation
Caption: A decision tree for troubleshooting the absence of CDK6 degradation after this compound treatment.
References
- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Protein-Protein Interactions to Inhibit Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. CDK6 Degradation Is Counteracted by p16INK4A and p18INK4C in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and Significance of Cyclin-Dependent Protein Kinase 6 in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BSJ-03-123 Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of the selective CDK6 degrader, BSJ-03-123. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to two to three years.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). For long-term storage of stock solutions, it is best to store them in small aliquots at -80°C for up to one year. For shorter-term storage, aliquots can be kept at -20°C for up to one month. To maintain the integrity of the compound, it is crucial to use anhydrous DMSO and to minimize freeze-thaw cycles.
Q3: Can I store this compound stock solutions at room temperature or 4°C?
It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. Whenever possible, solutions should be prepared fresh on the day of use. If temporary storage is necessary, it should be for the shortest duration possible, and the solution should be protected from light.
Q4: I observe a decrease in the activity of my this compound solution. What could be the cause?
A decrease in activity can be attributed to several factors related to the stability of this compound. The two primary chemical liabilities of this PROTAC molecule are the hydrolysis of the phthalimide moiety and the cleavage of the polyethylene glycol (PEG) linker. Improper storage, such as exposure to aqueous conditions, non-neutral pH, or repeated freeze-thaw cycles, can accelerate these degradation pathways.
Q5: What are the likely degradation products of this compound?
The primary degradation pathways for this compound are expected to be:
-
Hydrolysis of the Phthalimide Ring: The phthalimide group, which is part of the Cereblon (CRBN) E3 ligase ligand, is susceptible to hydrolysis, especially under non-neutral pH conditions. This reaction opens the phthalimide ring to form a phthalamic acid derivative.
-
Cleavage of the Linker: The ether bonds within the polyethylene glycol (PEG) linker can be susceptible to oxidative cleavage or enzymatic degradation in cellular systems.
Troubleshooting Guide: Investigating this compound Instability
If you suspect degradation of your this compound sample, the following experimental guide will help you assess its stability.
Visual Inspection
-
Observation: Check for any change in the physical appearance of the solid compound (e.g., color change, clumping) or the solution (e.g., precipitation, color change).
-
Interpretation: While not definitive, any change in appearance can be an initial indicator of instability.
Analytical Assessment of Purity and Degradation
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantify the purity of this compound and detect potential degradation products.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 3 years | Tightly sealed container, protect from light and moisture. |
| Stock Solution (DMSO) | -80°C | Up to 1 year | Use anhydrous DMSO, store in small aliquots to avoid freeze-thaw cycles. |
| Stock Solution (DMSO) | -20°C | Up to 1 month | Use anhydrous DMSO, store in small aliquots. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate the intact this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC or UHPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 80 |
| 12.0 | 80 |
| 12.1 | 20 |
| 15.0 | 20 |
Flow Rate: 0.4 mL/min Column Temperature: 40°C Detection Wavelength: 254 nm and 280 nm Injection Volume: 5 µL
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your this compound sample in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of acetonitrile and water.
Data Analysis:
-
Analyze the chromatogram for the main peak corresponding to intact this compound and any additional peaks that may represent degradation products.
-
The purity of the sample can be calculated based on the peak area percentage. A decrease in the area of the main peak over time or after stress conditions indicates degradation.
Protocol 2: Mass Spectrometry (MS) for Identification of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of potential degradation products.
Instrumentation:
-
Couple the HPLC system from Protocol 1 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Ionization Mode:
-
Positive electrospray ionization (ESI+).
Data Acquisition:
-
Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment the ions of interest for structural elucidation.
Expected Molecular Weights (Monoisotopic):
| Compound | Expected [M+H]⁺ |
| This compound (intact) | 937.42 |
| Phthalimide hydrolyzed product | 955.43 |
| Linker cleavage products | Varies depending on the cleavage site |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced degradation of CDK6.
Experimental Workflow for Stability Assessment
Caption: Workflow for troubleshooting this compound stability issues.
Logical Relationship of Potential Degradation
Caption: Logical overview of this compound degradation pathways.
Technical Support Center: Optimizing BSJ-03-123 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal experimental concentration of the selective CDK6 degrader, BSJ-03-123. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for effective experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective CDK6 degrader.[1][2][3][4] It is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[5] this compound works by forming a ternary complex with Cyclin-dependent kinase 6 (CDK6) and the E3 ubiquitin ligase Cereblon (CRBN).[2][6] This proximity leads to the ubiquitination of CDK6, marking it for degradation by the proteasome.[7] This targeted degradation of CDK6 leads to a G1 cell-cycle arrest and has shown anti-proliferative effects in certain cancer cell lines, particularly those dependent on CDK6, such as in Acute Myeloid Leukemia (AML).[1][6][8]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a novel cell line, it is advisable to test a wide range of this compound concentrations to establish a dose-response curve. Based on existing data, a logarithmic or semi-logarithmic dilution series from 10 nM to 10 µM is a good starting point.[9][10] Published studies have shown this compound to be effective in the 100-200 nM range for selective CDK6 degradation within 2-3 hours.[2] However, concentrations up to 1 µM have been used in various cell lines.[2][3] It is important to note that at concentrations approaching and exceeding 1 µM, off-target effects and the "hook effect" (a phenomenon where the efficiency of a PROTAC decreases at higher concentrations) have been observed.[2]
Q3: How do I determine if my cell line is sensitive to this compound?
A3: The sensitivity of a cell line to this compound is primarily dependent on its reliance on CDK6 for proliferation. Cell lines that are CDK6-dependent, such as some AML cell lines, are more likely to be sensitive.[1][6] In contrast, cell lines that are more dependent on the homologous protein CDK4 may show less sensitivity.[2] To determine sensitivity, you can perform a cell viability or proliferation assay (e.g., MTT, XTT, or CellTiter-Glo) across a range of this compound concentrations. A significant decrease in cell viability or proliferation upon treatment indicates sensitivity.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the desired endpoint. For observing CDK6 degradation, shorter incubation times of 2-4 hours have been shown to be effective.[2][3] For assessing downstream effects such as cell cycle arrest or changes in proliferation, longer incubation times of 24, 48, or 72 hours are typically necessary.[3][10] A time-course experiment is recommended to determine the ideal duration for your specific experimental goals.
Q5: What are the appropriate controls to include in my experiments?
A5: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on the cells.[9][10]
-
Untreated Control: Cells that are not treated with either this compound or the vehicle. This provides a baseline for normal cell growth and behavior.
-
Negative Control Compound (if available): A structurally similar but inactive compound can help confirm that the observed effects are specific to the activity of this compound. For this compound, a negative control compound, BSJ-Bump, has been mentioned.[2]
-
Positive Control (for assay validation): A compound known to induce the expected effect in your cell line (e.g., a known cytotoxic agent for a viability assay) can validate the assay's performance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable effect of this compound | 1. Concentration is too low.2. Incubation time is too short.3. The cell line is not dependent on CDK6.4. The compound has degraded. | 1. Test a higher concentration range (up to 1-2 µM, with caution for off-target effects).2. Increase the incubation time (e.g., 48 or 72 hours).3. Verify CDK6 expression and dependency in your cell line via Western blot or literature search.4. Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| High cytotoxicity at low concentrations | 1. The cell line is highly sensitive to CDK6 degradation.2. Solvent (e.g., DMSO) toxicity.3. Compound precipitation leading to concentrated "hot spots". | 1. Use a lower concentration range.2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).[11]3. Check the solubility of this compound in your culture medium. Visually inspect for precipitates under a microscope. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors during compound addition.3. "Edge effects" in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes and be consistent with your technique.3. Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.[12] |
| Unexpected bell-shaped dose-response curve | 1. Off-target effects at high concentrations.2. The "hook effect," a known phenomenon with PROTACs where efficacy decreases at high concentrations.[2] | 1. Investigate potential off-target effects.2. Test a narrower and lower concentration range centered around the peak of the curve. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound
| Assay Type | Recommended Starting Range | Dilution Factor |
| Initial Cytotoxicity/Proliferation Screen | 10 nM - 10 µM | 10-fold |
| IC50/EC50 Determination | Centered around the estimated IC50/EC50 from the initial screen | 2-fold or 3-fold |
| CDK6 Degradation (Western Blot) | 50 nM - 500 nM | 2-fold |
| Cell Cycle Analysis | 100 nM - 1 µM | 2- to 3-fold |
Table 2: Summary of Reported Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration Range | Observed Effect(s) | Incubation Time |
| MV4-11 | Acute Myeloid Leukemia | 50 nM - 1000 nM | Anti-proliferative, G1 cell-cycle arrest | 24 hours |
| THP-1 | Acute Myeloid Leukemia | 50 nM - 1000 nM | Anti-proliferative, G1 cell-cycle arrest | 24 hours |
| MOLM13 | Acute Myeloid Leukemia | 50 nM - 1000 nM | Anti-proliferative, G1 cell-cycle arrest | 24 hours |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 250 nM | Selective CDK6 degradation | 5 hours |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 1 µM | CDK6 degradation | 4 hours |
Note: This table is a summary of data from various sources and should be used as a guideline. Optimal concentrations will need to be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell line
-
Complete culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. For an initial screen, a 10-fold dilution series from 10 µM down to 1 nM is recommended.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to CDK6 degradation.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. emulatebio.com [emulatebio.com]
- 12. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: BSJ-03-123 PROTAC Experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers utilizing BSJ-03-123, a selective degrader of Cyclin-dependent kinase 6 (CDK6). It is intended for scientists and drug development professionals to navigate common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that selectively induces the degradation of CDK6.[1][2] It is composed of a ligand that binds to CDK6 and another ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] By bringing CDK6 and CRBN into close proximity, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of CDK6 and its subsequent degradation by the proteasome.[5][6] This targeted degradation results in a G1 cell-cycle arrest in CDK6-dependent cancer cells, such as those found in Acute Myeloid Leukemia (AML).[3][7]
Q2: What is the recommended concentration range and treatment time for this compound?
This compound is a potent degrader, with effective concentrations reported as low as 100-200 nM and treatment times as short as 2-3 hours.[4] For initial experiments, a dose-response curve is recommended over a broad concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration in your specific cell line.[8] A common starting point for cellular assays is between 200 nM and 1 µM.[4]
Q3: What are the appropriate negative controls for a this compound experiment?
To ensure the observed effects are specific to the PROTAC mechanism, several controls are essential:
-
Mechanism-Based Controls: Co-treatment with a proteasome inhibitor (e.g., MG132) should "rescue" or prevent CDK6 degradation.[8][9]
-
E3 Ligase-Dependent Control: A methylated analogue of the CRBN ligand can be used as a non-binding control, which should not induce degradation.[10]
-
Cell Line Control: Using a cell line with low or null expression of CRBN should abrogate the degradation activity of this compound.
Section 2: Troubleshooting Common Pitfalls
This section addresses specific issues that may arise during experiments with this compound.
Problem 1: No or Weak Degradation of CDK6 Observed
Q: My Western blot shows minimal or no reduction in CDK6 levels after treatment with this compound. What are the likely causes and troubleshooting steps?
A: This is a frequent challenge in PROTAC experiments. The root cause can stem from the compound, the experimental setup, or the biological system.
Troubleshooting Checklist
| Potential Cause | Recommended Action |
| Suboptimal Concentration | The effective concentration might be very narrow. Perform a broad dose-response experiment (e.g., 1 pM to 100 µM) to identify the optimal degradation window and rule out the hook effect (see Problem 2).[8][11] |
| Incorrect Incubation Time | Degradation kinetics vary. Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) at a fixed, optimal concentration to determine the point of maximal degradation.[11] |
| Low E3 Ligase (CRBN) Expression | Confirm that your cell line expresses sufficient levels of CRBN. This can be checked via Western blot or qPCR.[11][12] If expression is low, consider using a different cell model. |
| Inactive Proteasome Machinery | To confirm that the degradation pathway is active, co-treat cells with this compound and a proteasome inhibitor like MG132. This should rescue CDK6 levels.[8][9] |
| Poor Compound Permeability/Stability | Ensure the compound is fully dissolved and prepare fresh dilutions for each experiment.[13] If poor cell permeability is suspected, biophysical assays confirming target engagement within the cell (e.g., CETSA) can be informative.[11][14] |
| Inefficient Ternary Complex Formation | This is a critical step for PROTAC efficacy.[6][12] Confirming target engagement and ternary complex formation via Co-Immunoprecipitation (Co-IP) or NanoBRET assays can diagnose this issue.[11][15] |
Problem 2: The "Hook Effect" - Degradation Decreases at High Concentrations
Q: I observed potent CDK6 degradation at moderate concentrations of this compound, but the effect diminishes at higher concentrations. What is happening?
A: You are likely observing the "hook effect," a characteristic phenomenon for many PROTACs.[8][16] It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (this compound bound to either CDK6 or CRBN alone) rather than the productive ternary complex required for degradation.[17][18]
Problem 3: Potential Off-Target Effects
Q: How can I be sure that this compound is only degrading CDK6?
A: this compound was designed for proteome-wide selectivity for CDK6.[1][2] However, it is good practice to verify selectivity in your system. PROTACs using CRBN ligands derived from thalidomide or pomalidomide can sometimes induce off-target degradation of zinc-finger (ZF) proteins, such as IKZF1 and IKZF3.[9][19][20]
-
Recommended Action: The most comprehensive way to assess off-target effects is through unbiased quantitative proteomics (e.g., mass spectrometry).[9] This allows for a global view of protein abundance changes following treatment.
-
Mitigation Strategy: To minimize potential off-target activity, always use the lowest effective concentration of this compound that achieves maximal CDK6 degradation (Dmax).[9]
Section 3: Key Experimental Protocols
Protocol 1: Western Blot for Determination of DC₅₀ and Dₘₐₓ
This protocol quantifies the potency and efficacy of this compound-induced CDK6 degradation. The DC₅₀ is the concentration at which 50% of the target protein is degraded, and Dₘₐₓ is the maximum degradation percentage.[8]
-
Cell Seeding: Plate cells (e.g., MOLM-13 or other AML cell lines) at a density that ensures they are in a logarithmic growth phase and 70-80% confluent at the time of harvest.
-
Compound Preparation: Prepare serial dilutions of this compound in fresh culture medium. A typical 8-point dilution series might range from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Treat cells with the prepared compound dilutions for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against CDK6 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal loading.[13]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL substrate and an imaging system.[13]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the CDK6 signal to the loading control. Plot the percentage of remaining CDK6 relative to the vehicle control against the log concentration of this compound. Fit the data to a non-linear regression curve to determine DC₅₀ and Dₘₐₓ.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation
This protocol verifies the formation of the CDK6-BSJ-03-123-CRBN complex in cells.[14]
-
Cell Treatment: Treat cells with this compound at a concentration known to be effective (and ideally where the hook effect is not observed) for a short duration (e.g., 1-2 hours). Include a vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear lysates with Protein A/G beads.
-
Incubate the cleared lysate with an antibody specific for CDK6 or CRBN overnight at 4°C. An isotype-matched IgG should be used as a negative control.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Detection: Analyze the eluates by Western blotting, probing for all three components of the expected complex: CDK6, CRBN, and a core component of the E3 ligase complex like Cullin-4A (CUL4A). An increased signal for the co-precipitated proteins in the this compound-treated sample compared to the control indicates ternary complex formation.
Section 4: Data Summary & Visualizations
This compound Properties
| Parameter | Description |
| Target Protein | Cyclin-dependent kinase 6 (CDK6)[1][4] |
| Recruited E3 Ligase | Cereblon (CRBN)[3][4] |
| Mechanism of Action | PROTAC-mediated protein degradation[1][5] |
| IC₅₀ (CDK6 Kinase Inhibition) | 8.7 nM (in vitro kinase assay)[4] |
| IC₅₀ (CDK4 Kinase Inhibition) | 41.6 nM (in vitro kinase assay)[4] |
| Recommended Cellular Conc. | 100 nM - 1 µM[4] |
Visualized Mechanism and Logic
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. refeyn.com [refeyn.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete CDK6 Degradation with BSJ-03-123
Welcome to the technical support center for BSJ-03-123, a selective degrader of Cyclin-Dependent Kinase 6 (CDK6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
1. What is the mechanism of action of this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule with a ligand that binds to CDK6 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This brings CDK6 into close proximity with the E3 ligase, leading to the ubiquitination of CDK6 and its subsequent degradation by the proteasome.[1] this compound is highly selective for CDK6 and does not significantly degrade the closely related CDK4.
2. Why am I observing incomplete or no degradation of CDK6?
Several factors can contribute to suboptimal CDK6 degradation. Here are the most common causes and troubleshooting steps:
-
Suboptimal Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form non-productive binary complexes with either CDK6 or CRBN, which prevents the formation of the productive ternary complex (CDK6-BSJ-03-123-CRBN) required for degradation. This leads to a bell-shaped dose-response curve, known as the "hook effect."
-
Solution: Perform a broad dose-response experiment, for example from 1 nM to 10 µM, to identify the optimal concentration for maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50).
-
-
Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary between cell lines.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal concentration to determine the time point of maximal CDK6 degradation. Effective degradation has been observed in as little as 2-3 hours.[2]
-
-
Low E3 Ligase (Cereblon) Expression: The cell line you are using must express sufficient levels of Cereblon (CRBN) for this compound to be effective.
-
Solution: Confirm CRBN expression in your cell line using Western blotting or qPCR.
-
-
Cell Line Specificity: The cellular context, including the expression levels of CDK6 and other pathway components, can influence the efficacy of this compound.
-
Compound Instability or Solubility: this compound, like many small molecules, can be prone to degradation or precipitation in cell culture media.
-
Solution: Prepare fresh stock solutions in DMSO and dilute them into your culture medium immediately before use. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.5%.
-
3. How can I confirm that the observed effect is due to CDK6 degradation?
To ensure the observed phenotype is a direct result of this compound-mediated CDK6 degradation, perform the following control experiments:
-
Use an Inactive Control: BSJ-Bump (Catalog No. 6922) is a negative control for this compound that does not induce CDK6 degradation. This control should be used at the same concentration as this compound.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. If this compound is working via the proteasome, you should see a "rescue" of CDK6 protein levels.
-
CRBN Knockdown/Knockout: In cell lines with CRBN knockdown or knockout, this compound should not be able to induce CDK6 degradation.[4]
4. I am observing unexpected off-target effects. What should I do?
While this compound has been shown to be highly selective for CDK6 in proteome-wide studies[1][2], it is always good practice to investigate any unexpected phenotypes.
-
Quantitative Proteomics: The most comprehensive way to identify off-target effects is to perform quantitative mass spectrometry-based proteomics on cells treated with this compound and a vehicle control.[5][6]
-
Compare to Negative Control: Compare the phenotype of cells treated with this compound to those treated with the inactive control, BSJ-Bump. Any phenotype that is also observed with the inactive control is likely not due to CDK6 degradation.
-
Rescue Experiment: To confirm that an observed phenotype is due to the loss of CDK6, you can perform a rescue experiment by overexpressing a degradation-resistant mutant of CDK6.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | Potency (IC50) |
| CDK6/CyclinD1 | In vitro kinase inhibition | 8.7 nM[2] |
| CDK4/CyclinD1 | In vitro kinase inhibition | 41.6 nM[2] |
Table 2: Cellular Degradation Efficacy of this compound
| Parameter | Value | Cell Lines | Notes |
| DC50 | Sub-10 µM range | AML Cell Lines | The concentration of this compound required to degrade 50% of CDK6. |
| Effective Concentration | 100-200 nM[2] | AML Cell Lines | Significant degradation observed at these concentrations. |
| Time to Onset | 2-3 hours[2] | AML Cell Lines | Degradation can be detected within this timeframe. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Western Blotting for CDK6 Degradation
This protocol allows for the direct measurement of CDK6 protein levels following treatment with this compound.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, THP-1)
-
This compound and BSJ-Bump (inactive control)
-
DMSO (vehicle)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK6, anti-CDK4, anti-CRBN, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere/stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and BSJ-Bump in cell culture medium. A recommended concentration range to test for a dose-response is 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Treat cells for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK6 band intensity to the loading control.
Protocol 2: Cell Viability Assay (MTT)
This protocol assesses the effect of CDK6 degradation on cell viability.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of CDK6 degradation on cell cycle progression.
Materials:
-
Cold 70% Ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound, BSJ-Bump, or vehicle for the desired time (e.g., 24 or 48 hours). Harvest approximately 1x10^6 cells per sample.
-
Fixation: Wash the cells with cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Workflows
Mechanism of Action of this compound
Caption: Mechanism of this compound-mediated CDK6 degradation.
Troubleshooting Workflow for Incomplete Degradation
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Selectivity of BSJ-03-123: A Comparative Guide to a CDK6-Specific Degrader
For researchers, scientists, and drug development professionals, the selective targeting of individual protein isoforms represents a significant challenge in the quest for more precise and effective therapeutics. This guide provides a comprehensive comparison of BSJ-03-123, a novel PROTAC (Proteolysis Targeting Chimera), against established CDK4/6 inhibitors, validating its remarkable selectivity for Cyclin-Dependent Kinase 6 (CDK6) over the closely related CDK4.
This compound is a phthalimide-based degrader that has been shown to achieve proteome-wide selectivity for the degradation of CDK6.[1][2] This targeted degradation of CDK6 offers a promising therapeutic strategy, particularly in contexts like acute myeloid leukemia where a dependency on CDK6 has been identified.[1][2] Unlike traditional small molecule inhibitors that only block the kinase activity, this compound orchestrates the complete removal of the CDK6 protein, potentially leading to a more profound and durable biological response.
Quantitative Comparison of Inhibitory and Degradation Activity
The following tables summarize the quantitative data for this compound and comparator CDK4/6 inhibitors, highlighting the superior selectivity of this compound for CDK6 degradation.
| Compound | Target | IC50 (nM) | Fold Selectivity (CDK4/CDK6) | Mechanism of Action |
| This compound | CDK6/CyclinD1 | 8.7 | 4.8-fold for CDK6 | Degrader (PROTAC) |
| CDK4/CyclinD1 | 41.6 | |||
| Palbociclib | CDK4 | 11 | 1.5-fold for CDK4 | Inhibitor |
| CDK6 | 16 | |||
| Ribociclib | CDK4 | 10 | 3.9-fold for CDK4 | Inhibitor |
| CDK6 | 39 | |||
| Abemaciclib | CDK4 | 2 | 5-fold for CDK4 | Inhibitor |
| CDK6 | 10 |
Table 1: In vitro inhibitory activity of this compound and approved CDK4/6 inhibitors. Data for this compound from in vitro kinase inhibition assays. Data for comparator inhibitors from various sources.
| Compound | Target Protein | Cellular Assay | Outcome |
| This compound | CDK6 | Quantitative Proteomics | Selective degradation of CDK6 |
| CDK4 | (Molt4 cells, 250 nM, 5h) | No degradation observed |
Table 2: Cellular selectivity of this compound for CDK6 degradation. Quantitative proteomics analysis revealed that CDK6 was the only protein significantly depleted from the proteome upon treatment with this compound.[3]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and the methods used to validate the selectivity of this compound, the following diagrams illustrate the CDK4/6 signaling pathway and a typical experimental workflow.
Caption: The CDK4/6-Rb signaling pathway, a key regulator of the G1-S phase transition of the cell cycle.
Caption: Experimental workflow for determining the selectivity of this compound for CDK6 over CDK4.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to establish the selectivity of this compound.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Reaction Setup: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes are incubated in a kinase assay buffer.
-
Inhibitor Addition: A serial dilution of the test compound (e.g., this compound) is added to the reaction wells.
-
Substrate and ATP: A suitable substrate (e.g., a peptide derived from Retinoblastoma protein, Rb) and ATP are added to initiate the kinase reaction.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Quantitative Proteomics (for Cellular Selectivity)
This powerful technique allows for the unbiased and global analysis of protein abundance changes within a cell upon drug treatment.
-
Cell Culture and Treatment: A relevant cell line (e.g., Molt4, an acute lymphoblastic leukemia cell line) is cultured and treated with this compound or a vehicle control for a specific duration (e.g., 5 hours).
-
Cell Lysis and Protein Extraction: Cells are harvested, and total protein is extracted.
-
Protein Digestion: Proteins are digested into smaller peptides, typically using the enzyme trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from different treatment conditions are labeled with unique isobaric tags. This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and the attached tags, allowing for both identification and quantification of the peptides.
-
Data Analysis: The relative abundance of each identified protein across the different treatment groups is determined by comparing the reporter ion intensities from the isobaric tags. Proteins showing a significant decrease in abundance in the this compound-treated samples are identified as degradation targets.
Western Blot Analysis (for Confirmation of Degradation)
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Sample Preparation: Cells are treated as described for the proteomics experiment, and cell lysates are prepared. Protein concentration is determined to ensure equal loading.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., anti-CDK6 or anti-CDK4).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, which is converted by the HRP enzyme into a light-emitting product. The light signal is captured on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of the target protein. A loading control protein (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading across lanes.
Conclusion
References
A Head-to-Head Comparison: The CDK6 Degrader BSJ-03-123 Versus the Inhibitor Palbociclib in CDK6 Targeting
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two distinct modalities for targeting Cyclin-Dependent Kinase 6 (CDK6): the selective degrader BSJ-03-123 and the established clinical inhibitor palbociclib. This document outlines their mechanisms of action, presents comparative experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Executive Summary
Palbociclib, a first-in-class CDK4/6 inhibitor, has revolutionized the treatment of HR+/HER2- breast cancer by inducing cell cycle arrest. This compound represents a newer, targeted protein degradation approach, specifically and potently inducing the proteasomal degradation of CDK6. This fundamental difference in their mechanism—inhibition versus elimination—underpins their distinct biochemical profiles, cellular activities, and potential therapeutic applications. While palbociclib broadly inhibits both CDK4 and CDK6, this compound demonstrates remarkable selectivity for CDK6 degradation, offering a more precise tool to dissect CDK6-specific functions and potentially a more targeted therapeutic strategy in CDK6-dependent malignancies like acute myeloid leukemia (AML).
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and palbociclib based on available experimental evidence.
Table 1: In Vitro Kinase Inhibition and Degradation
| Compound | Target | Assay Type | IC50 / DC50 (nM) | Notes |
| This compound | CDK6/CyclinD1 | Kinase Inhibition | 8.7[1] | Exhibits inhibitory activity. |
| CDK4/CyclinD1 | Kinase Inhibition | 41.6[1] | ~4.8-fold less potent against CDK4. | |
| CDK6 | Degradation | Sub-10 µM range[2][3][4] | Induces potent degradation of CDK6. | |
| CDK4 | Degradation | No degradation observed[2][3][4] | Highly selective for CDK6 degradation. | |
| Palbociclib | CDK4/CyclinD1 | Kinase Inhibition | 11 | Potent inhibitor of CDK4. |
| CDK6/CyclinD2 | Kinase Inhibition | 15 | Potent inhibitor of CDK6. |
Table 2: Cellular Activity
| Compound | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Notes |
| This compound | CDK6-dependent AML cell lines | Acute Myeloid Leukemia | Cell Proliferation | Not explicitly quantified, but causes a pronounced anti-proliferative effect[5] | Induces G1 cell cycle arrest.[5] |
| Palbociclib | MCF-7 | Breast Cancer (ER+) | Cell Proliferation (MTT) | ~0.148 | |
| MDA-MB-231 | Breast Cancer (TNBC) | Cell Proliferation (MTT) | ~0.432 | ||
| MDA-MB-231Luc2+GFP+ | Breast Cancer (TNBC) | Cell Proliferation (MTT) | 0.85[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Kinase Inhibition Assay (Example for CDK6)
This protocol is based on a generic kinase assay format and can be adapted for specific reader technologies (e.g., luminescence, fluorescence).
-
Reagents and Materials:
-
Recombinant active CDK6/Cyclin D3 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Histone H1, 1 mg/mL)
-
ATP solution (e.g., 500 µM)
-
Test compounds (this compound, palbociclib) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure: a. Prepare a 1x kinase assay buffer. b. Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate. c. Add 2 µL of diluted CDK6/Cyclin D3 enzyme solution to each well. d. Incubate the plate for 10-15 minutes at room temperature to allow for compound binding. e. Prepare a substrate/ATP master mix in 1x kinase assay buffer. f. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. g. Incubate the plate at room temperature for 60 minutes. h. Stop the reaction and detect kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions, which measures the amount of ADP produced. i. Measure luminescence using a plate reader. j. Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the compound.
Cell Proliferation Assay (MTT Assay)
-
Reagents and Materials:
-
Cancer cell lines (e.g., AML cell lines for this compound, breast cancer cell lines for palbociclib)
-
Complete cell culture medium
-
Test compounds (this compound, palbociclib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds for 72 hours. Include a DMSO-treated vehicle control. c. After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. d. Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for CDK6 Degradation
-
Reagents and Materials:
-
Cell lines of interest
-
Test compound (this compound) and controls (e.g., DMSO, MG132 proteasome inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK6, anti-CDK4, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure: a. Plate cells and treat with this compound at various concentrations and for different time points. Include a vehicle control (DMSO) and a positive control for proteasome inhibition (MG132). b. Harvest and lyse the cells in RIPA buffer. c. Determine the protein concentration of the lysates using a BCA assay. d. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. e. Separate the proteins by SDS-PAGE. f. Transfer the proteins to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary antibody against CDK6 overnight at 4°C. i. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system. k. Strip the membrane and re-probe for CDK4 and a loading control to confirm selective degradation and equal protein loading.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The CDK6 signaling pathway, a key regulator of the G1-S phase transition in the cell cycle.
Caption: A typical experimental workflow for the evaluation and characterization of a PROTAC degrader.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
BSJ-03-123: A Comparative Guide to a Selective CDK6 Degrader
In the landscape of cancer therapeutics, the selective targeting of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Among these, CDK6 has emerged as a significant target, particularly in hematological malignancies like acute myeloid leukemia (AML). BSJ-03-123, a potent and selective small-molecule degrader of CDK6, represents a novel therapeutic approach by not just inhibiting but eliminating the CDK6 protein. This guide provides a comprehensive comparison of this compound with other selective CDK6 inhibitors and related compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of CDK6.[1][2][3][4] Unlike traditional kinase inhibitors that block the enzyme's active site, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4] This mechanism offers a distinct advantage by removing the entire protein, potentially overcoming resistance mechanisms associated with kinase inhibitor therapies.[4] This guide will compare the inhibitory and degradation activities of this compound with a selective CDK4 degrader (BSJ-04-132), a dual CDK4/6 degrader (BSJ-03-204), and clinically approved dual CDK4/6 inhibitors.
Mechanism of Action: PROTAC-mediated Degradation
This compound functions as a molecular bridge, bringing CDK6 into proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to CDK6, marking it for destruction by the cell's natural protein disposal system, the proteasome. This targeted protein degradation is a catalytic process, with a single molecule of this compound capable of inducing the degradation of multiple CDK6 proteins.
References
Proteome-Wide Analysis of BSJ-03-123 Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proteome-wide effects of BSJ-03-123, a selective degrader of Cyclin-dependent kinase 6 (CDK6), with alternative compounds. Experimental data is presented to highlight the selectivity and mechanism of action of this compound, offering valuable insights for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a potent and selective small-molecule degrader of CDK6.[1][2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[3][4] this compound is a phthalimide-based degrader that works by forming a ternary complex with CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[5][6] This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome.[3][4] A key feature of this compound is its high selectivity for CDK6 over the closely related homolog CDK4, which is attributed to the exploitation of protein-interface determinants.[6] This selectivity allows for the specific investigation of CDK6 function. Studies have shown that this compound has anti-proliferative effects in acute myeloid leukemia (AML) cells by inducing a G1 cell-cycle arrest.[1][2][7]
Comparative Proteome-Wide Analysis
To evaluate the selectivity of this compound, a quantitative mass spectrometry-based proteomic analysis was performed on Molt4 cells. The cells were treated with 250 nM of this compound or the dual CDK4/6 degrader BSJ-02-162 for 5 hours. The following table summarizes the relative abundance of key proteins.
| Protein | This compound (Selective CDK6 Degrader) | BSJ-02-162 (Dual CDK4/6 Degrader) |
| CDK6 | Significant Decrease | Significant Decrease |
| CDK4 | No Significant Change | Significant Decrease |
| IKZF1 | No Significant Change | Significant Decrease |
| IKZF3 | No Significant Change | Significant Decrease |
Data adapted from proteomic analysis of Molt4 cells treated for 5 hours with 250 nM of the respective compounds.[8]
As the data indicates, treatment with this compound resulted in the selective degradation of CDK6, with no significant effect on the levels of CDK4, IKZF1, or IKZF3.[8] In contrast, the dual degrader BSJ-02-162 led to a significant reduction in both CDK4 and CDK6, as well as the known imide-based degrader targets IKZF1 and IKZF3.[8] This highlights the superior proteome-wide selectivity of this compound for CDK6.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for the proteomic analysis.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for proteomic analysis.
Experimental Protocols
The following is a representative protocol for the proteome-wide analysis of cells treated with this compound.
1. Cell Culture and Treatment:
-
Molt4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded at an appropriate density and treated with either DMSO (vehicle control) or 250 nM this compound for 5 hours.
2. Cell Lysis and Protein Extraction:
-
Following treatment, cells are harvested by centrifugation and washed with ice-cold phosphate-buffered saline (PBS).
-
Cell pellets are lysed in a buffer containing urea and protease/phosphatase inhibitors to denature proteins and prevent degradation.
-
The lysate is sonicated to ensure complete cell disruption and then centrifuged to remove cellular debris. The supernatant containing the proteome is collected.
3. Protein Digestion:
-
Protein concentration is determined using a BCA assay.
-
Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to break and block disulfide bonds.
-
The protein mixture is then digested overnight with sequencing-grade trypsin at 37°C to generate peptides.
4. Peptide Cleanup:
-
The resulting peptide mixture is acidified and desalted using solid-phase extraction (SPE) C18 cartridges to remove salts and other contaminants that could interfere with mass spectrometry analysis.
5. LC-MS/MS Analysis:
-
The cleaned peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides are separated on a reverse-phase column using a gradient of acetonitrile.
-
The eluted peptides are ionized and analyzed in a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
6. Data Analysis:
-
The raw mass spectrometry data is processed using a software suite such as MaxQuant.
-
Peptides and proteins are identified by searching the data against a human protein database (e.g., UniProt).
-
Label-free quantification (LFQ) is used to determine the relative abundance of proteins between the this compound-treated and control samples.
-
Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. sapient.bio [sapient.bio]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of BSJ-03-123 and Other Cyclin-Dependent Kinase (CDK) Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective CDK6 degrader, BSJ-03-123, with other related CDK degraders, namely the dual CDK4/6 degrader BSJ-03-204 and the selective CDK4 degrader BSJ-04-132. This comparison is supported by experimental data on their biochemical activity, degradation selectivity and potency, and their effects on cell cycle progression and viability.
The selective degradation of cyclin-dependent kinases (CDKs) presents a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) are a class of molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins. This guide focuses on this compound, a potent and selective CDK6 degrader, and provides a comparative analysis with its structural analogs, BSJ-03-204 and BSJ-04-132, which exhibit dual CDK4/6 and selective CDK4 degradation profiles, respectively.
Biochemical and Degradation Performance
The inhibitory and degradation activities of this compound, BSJ-03-204, and BSJ-04-132 have been characterized to determine their potency and selectivity.
| Compound | Target(s) | IC50 (CDK4/CyclinD1) | IC50 (CDK6/CyclinD1) |
| This compound | CDK6 | 106 nM | 37.7 nM |
| BSJ-03-204 | CDK4/6 | 26.9 nM[1] | 10.4 nM[1] |
| BSJ-04-132 | CDK4 | 50.6 nM[2] | 30 nM[2] |
| Table 1: In vitro kinase inhibitory activity of CDK degraders. |
| Compound | Degrader Type | DC50 | Dmax | Cell Line |
| This compound | Selective CDK6 | < 10 µM[3] | Not Reported | Not Specified |
| BSJ-03-204 | Dual CDK4/6 | Not Reported | Not Reported | Not Reported |
| BSJ-04-132 | Selective CDK4 | Not Reported | Not Reported | Not Reported |
| Table 2: Degradation potency (DC50) and maximum degradation (Dmax) of CDK degraders. |
Biochemical assays demonstrate that all three compounds exhibit potent inhibition of their target CDKs. Notably, BSJ-03-204 shows the highest potency for both CDK4 and CDK6. While specific DC50 and Dmax values for a direct comparison are not available from a single study, qualitative and proteomic analyses have confirmed the selective degradation profiles of these compounds.[4] this compound selectively degrades CDK6, BSJ-04-132 selectively degrades CDK4, and BSJ-03-204 effectively degrades both CDK4 and CDK6.[4] This selectivity is attributed to the formation of a stable ternary complex between the degrader, the target CDK, and the E3 ubiquitin ligase Cereblon (CRBN).
Mechanism of Action: PROTAC-Mediated Degradation
This compound and its analogs function as PROTACs. They are heterobifunctional molecules that simultaneously bind to a target protein (CDK4 or CDK6) and an E3 ubiquitin ligase (Cereblon). This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
References
functional consequences of CDK6 degradation by BSJ-03-123
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional consequences of Cyclin-Dependent Kinase 6 (CDK6) degradation induced by the PROTAC (Proteolysis Targeting Chimera) degrader, BSJ-03-123, with other CDK4/6 targeting alternatives. This document outlines the performance of this compound, supported by experimental data, and provides detailed protocols for key experimental procedures.
Introduction to this compound
This compound is a phthalimide-based degrader that has demonstrated proteome-wide selectivity for the degradation of CDK6.[1][2][3] As a PROTAC, it functions by linking CDK6 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[2][4][5] This mechanism of action is distinct from traditional small molecule inhibitors, which only block the kinase activity of their targets. The degradation of CDK6 offers a potential therapeutic advantage by eliminating both the kinase-dependent and -independent functions of the protein.[2]
Functional Consequences of CDK6 Degradation by this compound
The primary functional consequence of this compound-mediated CDK6 degradation is a pronounced anti-proliferative effect in CDK6-dependent cancer cell lines, particularly in acute myeloid leukemia (AML) and mantle cell lymphoma (MCL).[1][4][6] This effect is primarily achieved through the induction of a G1 phase cell-cycle arrest.[2][4][7] Notably, this potent anti-proliferative effect is observed without a significant increase in apoptosis.[2][4][7]
Performance Comparison: this compound vs. CDK4/6 Inhibitors
This compound offers a unique profile compared to established CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib. While both classes of drugs target the cell cycle machinery, their mechanisms and downstream effects can differ.
| Feature | This compound (CDK6 Degrader) | Palbociclib (CDK4/6 Inhibitor) | Ribociclib (CDK4/6 Inhibitor) | Abemaciclib (CDK4/6 Inhibitor) |
| Mechanism of Action | Induces selective degradation of CDK6 protein via the ubiquitin-proteasome system.[1][2][3] | Reversible, ATP-competitive inhibitor of CDK4 and CDK6 kinase activity.[8][9] | Reversible inhibitor of CDK4 and CDK6 kinase activity.[8][10] | Reversible inhibitor of CDK4 and CDK6, with higher potency for CDK4.[8][10] |
| Selectivity | Highly selective for CDK6 degradation over CDK4.[6] | Inhibits both CDK4 and CDK6.[8] | Inhibits both CDK4 and CDK6.[8] | Inhibits both CDK4 and CDK6.[8] |
| Effect on Cell Cycle | Induces a profound G1 cell-cycle arrest.[2][4][6] | Induces G1 cell-cycle arrest.[6] | Induces G1 cell-cycle arrest.[10] | Induces G1 cell-cycle arrest.[10] |
| Induction of Apoptosis | Does not induce a measurable increase in apoptosis.[2][4][7] | Primarily cytostatic, limited apoptosis induction. | Primarily cytostatic, limited apoptosis induction. | Can induce apoptosis to a greater extent than other CDK4/6 inhibitors in some contexts. |
| Effect on Protein Levels | Complete or near-complete elimination of CDK6 protein.[6] | No effect on CDK4/6 protein levels. | No effect on CDK4/6 protein levels. | No effect on CDK4/6 protein levels. |
| Therapeutic Potential | Targets kinase-dependent and -independent functions of CDK6.[2] May overcome resistance mechanisms associated with kinase inhibitors. | Targets only the kinase-dependent functions of CDK4/6. | Targets only the kinase-dependent functions of CDK4/6. | Targets only the kinase-dependent functions of CDK4/6. |
| Known Toxicities | Specific toxicity profile is still under investigation. | Neutropenia is the most common dose-limiting toxicity.[10][11] | Neutropenia is a common dose-limiting toxicity.[10][11] | Diarrhea is a common dose-limiting toxicity, with a lower incidence of severe neutropenia compared to palbociclib and ribociclib.[10][12] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways and mechanisms discussed in this guide.
Caption: Simplified CDK6 signaling pathway in G1/S cell cycle progression.
Caption: this compound mediated degradation of CDK6.
Caption: Workflow for assessing this compound's functional effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings.
Western Blot Analysis for CDK6 Degradation
Objective: To determine the extent of CDK6 protein degradation following treatment with this compound.
Materials:
-
AML or MCL cell lines (e.g., MOLM-13, MV4-11)
-
This compound (and vehicle control, e.g., DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-CDK6, anti-p-Rb (S780), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time course (e.g., 4, 8, 24 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
AML or MCL cell lines
-
This compound (and vehicle control)
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the Western blot analysis for 24 hours.[3]
-
Harvest cells by centrifugation and wash with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases.
Cell Viability Assay
Objective: To determine the anti-proliferative effects of this compound.
Materials:
-
AML or MCL cell lines
-
This compound (and vehicle control)
-
96-well plates
-
MTT reagent or a luminescent-based assay kit (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells at an appropriate density in 96-well plates.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the reagent to each well, incubate as per the manufacturer's instructions, and read luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
This compound represents a promising therapeutic strategy by selectively inducing the degradation of CDK6. Its distinct mechanism of action, leading to G1 cell-cycle arrest without significant apoptosis, sets it apart from traditional CDK4/6 inhibitors.[2][4] The experimental protocols provided herein offer a framework for the further investigation and comparison of this compound and other targeted protein degraders in the field of oncology drug development. The continued exploration of such molecules holds the potential to address unmet needs in cancer therapy, including overcoming drug resistance.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 9. CDK4/6 Inhibition as a therapeutic strategy in breast cancer: palbociclib, ribociclib, and abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. cancernetwork.com [cancernetwork.com]
Validating the CRBN-Dependent Mechanism of BSJ-03-123, a Selective CDK6 Degrader
A Comparative Guide for Researchers
In the landscape of targeted protein degradation, BSJ-03-123 has emerged as a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4][5] Its mechanism hinges on the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to the CDK6 protein, thereby tagging it for destruction by the cell's natural protein disposal machinery, the proteasome.[6][7][8][9][10][11][12] This guide provides a comprehensive comparison of this compound's performance, particularly focusing on the validation of its CRBN-dependent mechanism using a CRBN knockout model. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Performance Comparison: this compound in Wild-Type vs. CRBN Knockout Models
The central tenet of this compound's mechanism is its reliance on CRBN to mediate CDK6 degradation. The most direct method to validate this is to compare its effects in cells with a functional CRBN gene (wild-type) versus cells where the CRBN gene has been inactivated (knockout).
| Parameter | Wild-Type Cells | CRBN Knockout (CRBN-/-) Cells | Interpretation |
| CDK6 Protein Levels | Significant reduction upon this compound treatment.[13] | No significant change in CDK6 levels upon this compound treatment.[13] | Demonstrates the absolute requirement of CRBN for this compound-mediated CDK6 degradation. |
| Cell Viability/Proliferation | Decreased cell viability in CDK6-dependent cancer cell lines.[2][14] | No significant effect on cell viability.[15] | Confirms that the anti-proliferative effects of this compound are a direct consequence of CRBN-mediated CDK6 degradation. |
| Ternary Complex Formation (CDK6-BSJ-03-123-CRBN) | Formation of the ternary complex is observed.[1][14] | The ternary complex cannot form due to the absence of CRBN. | Provides a mechanistic basis for the differential effects observed in wild-type and knockout cells. |
Comparison with Alternative CDK4/6 Targeting Compounds
This compound's selectivity for CDK6 over the closely related CDK4 is a key attribute.[1][5] A comparison with other CDK4/6 targeting molecules highlights its unique profile.
| Compound | Target(s) | Mechanism of Action | CRBN Dependency | Key Differentiator |
| This compound | CDK6 (selective) | PROTAC Degrader | Yes | High selectivity for CDK6 degradation.[1][14] |
| Palbociclib | CDK4/CDK6 | Kinase Inhibitor | No | Inhibits the kinase activity of both CDK4 and CDK6 without inducing degradation.[11] |
| BSJ-04-132 | CDK4 (selective) | PROTAC Degrader | Yes | Selectively degrades CDK4.[13] |
| BSJ-03-204 | CDK4/CDK6 (dual) | PROTAC Degrader | Yes | Degrades both CDK4 and CDK6.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Generation of CRBN Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the essential steps to create a CRBN-deficient cell line to serve as a negative control.
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a critical exon of the CRBN gene. Clone the gRNA sequences into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cell line (e.g., a CDK6-dependent cancer cell line) using a suitable transfection reagent.
-
Single-Cell Cloning: After transfection, perform single-cell sorting or limiting dilution to isolate individual cell clones.
-
Screening and Validation:
-
Genomic DNA Sequencing: Sequence the genomic region targeted by the gRNA to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the absence of CRBN protein expression in the knockout clones by Western blot using an anti-CRBN antibody.[13][15][16]
-
Western Blot Analysis for Protein Degradation
This is a standard technique to quantify changes in protein levels.
-
Cell Lysis: Treat wild-type and CRBN knockout cells with this compound or a vehicle control (e.g., DMSO) for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against CDK6 and CRBN. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation.
-
Cell Seeding: Seed an equal number of wild-type and CRBN knockout cells into 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves to determine the IC50 values.
Visualizing the Mechanism and Workflow
Diagrams are provided to illustrate the key concepts and experimental design.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) [mdpi.com]
- 10. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Direct-to-biology, automated, nano-scale synthesis, and phenotypic screening-enabled E3 ligase modulator discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Battle in Cancer Cell Lines: The CDK6 Degrader BSJ-03-123 Versus the CDK4/6 Inhibitor Ribociclib
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, molecules that modulate the activity of cyclin-dependent kinases (CDKs) have emerged as pivotal players. This guide provides a detailed comparison of two distinct agents targeting the cell cycle machinery: BSJ-03-123, a novel and selective CDK6 protein degrader, and ribociclib, an FDA-approved small molecule inhibitor of CDK4 and CDK6. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and methodologies of these two compounds in preclinical cancer models.
Executive Summary
Ribociclib is a well-established therapeutic agent, primarily used in the treatment of HR+/HER2- breast cancer, that functions by inhibiting the kinase activity of both CDK4 and CDK6.[1][2][3][4][5][6][7][8] In contrast, this compound represents a newer class of therapeutic agents known as proteolysis-targeting chimeras (PROTACs). It is a preclinical compound that selectively induces the degradation of CDK6 protein.[9][10][11][12][13][14][15][16] This fundamental difference in their mechanism of action—inhibition versus degradation—underpins the potential for distinct biological and therapeutic outcomes. This guide will delve into the available data on their activity in cancer cell lines, their mechanisms of action, and the experimental protocols used to evaluate them.
Mechanism of Action: Inhibition vs. Degradation
Ribociclib is an ATP-competitive inhibitor that binds to the active site of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[1][5][6] This inhibition of Rb phosphorylation prevents the release of E2F transcription factors, leading to a G1 phase cell cycle arrest and a subsequent decrease in cancer cell proliferation.[1][5]
This compound, on the other hand, is a heterobifunctional molecule. One end of the molecule binds to CDK6, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[9][10] This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome. The selective degradation of CDK6 protein also leads to a G1 cell cycle arrest in susceptible cancer cells.[9][10][13]
Performance in Cancer Cell Lines: A Comparative Analysis
While no single study has directly compared this compound and ribociclib across a panel of cancer cell lines, we can synthesize available data to draw a comparative picture. This compound has been primarily evaluated in acute myeloid leukemia (AML) cell lines that are dependent on CDK6 for proliferation.[9][11][12][13] Ribociclib has been extensively studied in breast cancer cell lines and has also been tested in hematopoietic cancer cell lines.[3][4][14][17]
A key point of comparison can be made in the CDK6-dependent AML cell line MOLM-13, where data for both compounds is available.
Table 1: Comparative Efficacy in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Efficacy Metric | Result | Reference |
| This compound | MOLM-13 | Acute Myeloid Leukemia | Anti-proliferative effect | Pronounced | [7] |
| MV4-11 | Acute Myeloid Leukemia | CDK6 Degradation | Selective degradation | [12] | |
| Ribociclib | MOLM-13 | Acute Myeloid Leukemia | IC50 (CyQuant assay) | 0.039 ± 0.003 µM | [17] |
| MCF-7 | Breast Cancer | IC50 (MTT assay) | ~20 µM (72h) | [13] | |
| T47D | Breast Cancer | IC50 (CyQuant assay) | 0.088 ± 0.012 µM | [17] | |
| MDA-MB-231 | Breast Cancer | IC50 (MTT assay) | ~11 µM (72h) | [13] | |
| BT-549 | Breast Cancer | IC50 | 58.0 ± 1.2 µM (72h) | [14] | |
| MDA-MB-453 | Breast Cancer | IC50 | 49.0 ± 0.6 µM (72h) | [14] | |
| MDA-MB-468 | Breast Cancer | IC50 | 72.0 ± 3.6 µM (72h) | [14] |
Note: Direct comparison of IC50 values should be made with caution due to different assay methods and durations.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of therapeutic compounds. Below are representative protocols for key assays used to characterize this compound and ribociclib.
Cell Viability and Proliferation Assays
Objective: To determine the effect of the compounds on cancer cell growth and to calculate metrics such as IC50.
MTT Assay Protocol (as adapted for Ribociclib):
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 10,000 cells per well and allow them to adhere for 24 hours.[13]
-
Treat the cells with a range of concentrations of ribociclib (e.g., 10-30 µM for MCF-7, 9.5-15.5 µM for MDA-MB-231) for 24, 48, or 72 hours.[13]
-
Following treatment, add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[13]
Western Blotting for CDK6 Protein Levels
Objective: To quantify the levels of CDK6 protein following treatment with this compound or to assess downstream signaling changes with ribociclib.
Protocol for CDK6 Western Blotting:
-
Culture and treat cancer cell lines (e.g., MV4-11) with this compound (e.g., 200 nM) for a specified time (e.g., 2 hours).[12]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6][18]
-
Incubate the membrane with a primary antibody against CDK6 overnight at 4°C.[6][15][18][19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[18]
-
Use a loading control, such as GAPDH or β-actin, to normalize the CDK6 protein levels.
Cell Cycle Analysis
Objective: To determine the effect of the compounds on cell cycle distribution.
Protocol for Cell Cycle Analysis by Propidium Iodide (PI) Staining:
-
Seed cells and treat with this compound or ribociclib for the desired time (e.g., 24 hours).[11]
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol while vortexing to prevent clumping, and incubate on ice for at least 30 minutes.[3][4][5]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[2][3][5]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[4]
-
Analyze the DNA content of the cells by flow cytometry.
-
Gate on single cells and analyze the histogram of PI fluorescence to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Conclusion and Future Directions
This compound and ribociclib represent two distinct and promising strategies for targeting the CDK-driven cell cycle in cancer. Ribociclib, as a CDK4/6 inhibitor, has demonstrated clinical efficacy and is an established therapeutic option. This compound, as a selective CDK6 degrader, offers the potential for a more targeted approach, particularly in cancers that are specifically dependent on CDK6.
The data synthesized in this guide highlights the anti-proliferative effects of both compounds in relevant cancer cell lines. However, direct comparative studies are warranted to fully elucidate their relative potencies, selectivity profiles, and potential for overcoming resistance mechanisms. Future research should focus on head-to-head comparisons in a broader range of cancer models, including patient-derived xenografts, to better predict their clinical utility. The detailed protocols provided herein should serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. medicine.uams.edu [medicine.uams.edu]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. CDK6 (DCS83) Mouse mAb | Cell Signaling Technology [awsprod-cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Homolog-selective degradation as a strategy to probe the function of CDK6 in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. CDK6 (E3E3Q) Rabbit Monoclonal Antibody (#30483) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. originlab.in [originlab.in]
Confirming On-Target Effects of the Selective CDK6 Degrader BSJ-03-123 with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BSJ-03-123, a selective Cyclin-Dependent Kinase 6 (CDK6) degrader, with alternative therapeutic strategies. We present supporting experimental data from genetic approaches that validate the on-target effects of this compound, offering a comprehensive resource for researchers in oncology and drug discovery.
Executive Summary
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of CDK6.[1][2] Its on-target effects have been rigorously confirmed through genetic methodologies, primarily CRISPR/Cas9-mediated gene knockout and quantitative proteomics. These studies demonstrate that the activity of this compound is dependent on the E3 ligase Cereblon (CRBN) and that it exhibits exceptional selectivity for CDK6 over other cellular proteins, including the closely related CDK4. This guide compares the performance of this compound with a non-degrading CDK4/6 inhibitor, Palbociclib, and a selective CDK4 degrader, BSJ-04-132, highlighting the unique advantages of targeted protein degradation.
Data Presentation
The following tables summarize the quantitative data gathered from various studies to facilitate a clear comparison between this compound and its alternatives.
| Compound | Target(s) | Mechanism of Action | Potency (CDK6 Degradation) | Selectivity | CRBN Dependent |
| This compound | CDK6 | PROTAC-mediated Degradation | DC50 < 10 µM[3][4] | CDK6 was the only protein depleted out of >5,000 quantified proteins.[5] | Yes[6] |
| Palbociclib | CDK4/CDK6 | Reversible Inhibition | N/A (Inhibitor) | Inhibits both CDK4 and CDK6 | No |
| BSJ-04-132 | CDK4 | PROTAC-mediated Degradation | No CDK6 degradation observed | Selective for CDK4 degradation | Yes[6] |
| Experiment | Cell Line | This compound Treatment | Result | Reference |
| Quantitative Proteomics | MOLM-13 | 100 nM for 1 hour | CDK6 was the sole destabilized protein among >5,000 quantified proteins. | [5] |
| Western Blot | HPCLSK AML lines | 3 µM for 240 minutes | ~80% reduction in CDK6 protein levels. | [7] |
| CRBN Knockout | Jurkat | Treatment with this compound | Abrogation of CDK6 degradation. | [6] |
| Cell Viability | CDK6-dependent AML cell lines | Not specified | Pronounced anti-proliferative effect. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques and information gathered from public sources.
CRISPR/Cas9-Mediated Knockout of CRBN in Jurkat Cells
This protocol outlines the generation of a CRBN knockout cell line to validate the CRBN-dependency of this compound.
-
Cell Culture: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting a conserved region of the human CRBN gene are designed. These are then cloned into a suitable CRISPR/Cas9 expression vector, which may also contain a fluorescent marker for selection.
-
Transfection: Jurkat cells are transfected with the CRBN-targeting CRISPR/Cas9 plasmid using electroporation, a method suitable for suspension cell lines.[8]
-
Single-Cell Cloning and Selection: Transfected cells are sorted based on the fluorescent marker expression into 96-well plates to isolate single-cell clones.
-
Genotype Verification: Genomic DNA is extracted from the expanded clones. The targeted region of the CRBN gene is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) that result in a frameshift and subsequent gene knockout.
-
Protein Knockout Confirmation: Western blotting is performed on lysates from the verified knockout clones to confirm the absence of the CRBN protein.
-
Functional Validation: The CRBN knockout and wild-type Jurkat cells are treated with this compound. Cell lysates are then analyzed by Western blot to assess the levels of CDK6. The absence of CDK6 degradation in the knockout cells confirms the CRBN-dependency of this compound.
Quantitative Mass Spectrometry-Based Proteomics
This protocol describes a global proteomics approach to assess the selectivity of this compound.
-
Cell Culture and Treatment: MOLM-13 cells are cultured in appropriate media and treated with either DMSO (vehicle control) or a specific concentration of this compound (e.g., 100 nM) for a defined period (e.g., 1 hour).
-
Cell Lysis and Protein Digestion: Cells are harvested and lysed. The protein concentration is determined, and equal amounts of protein from each sample are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): The resulting peptide mixtures are labeled with isobaric tags (e.g., Tandem Mass Tags), allowing for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument fragments the peptides and measures the abundance of the reporter ions from the isobaric tags.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify proteins. The relative abundance of each protein in the this compound-treated sample is compared to the control sample to identify proteins that are significantly depleted. A fold-change cutoff is applied to determine significantly degraded proteins.
Cell Viability Assay
This protocol details a method to assess the anti-proliferative effects of this compound in cancer cell lines.
-
Cell Seeding: CDK6-dependent acute myeloid leukemia (AML) cell lines (e.g., MOLM-13) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, a positive control (e.g., a known cytotoxic agent), and a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: The luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. bio-techne.com [bio-techne.com]
- 4. This compound | Active Degraders | Tocris Bioscience [tocris.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK6 Degradation Is Counteracted by p16INK4A and p18INK4C in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of BSJ-03-123
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the proper disposal of the research compound BSJ-03-123, a potent and selective PROTAC CDK6 degrader. Adherence to these procedures is essential for ensuring personnel safety, environmental protection, and regulatory compliance. All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Quantitative Data Summary
The following table summarizes key safety and disposal information for this compound and similar research compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for the batch in use and their institution's Environmental Health and Safety (EHS) guidelines for definitive procedures.
| Parameter | Guideline/Information | Source/Regulation |
| GHS Hazard Classification | Assumed to be: Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific Target Organ Toxicity. | Based on SDS for similar potent compounds. |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat. Use a chemical fume hood for all manipulations. | Standard laboratory practice for hazardous chemicals. |
| Storage of Compound | Store in a tightly sealed container at -20°C in a dry, well-ventilated area. | Supplier recommendations. |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and potent research compounds[1][2]. |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. | General laboratory safety protocols. |
Experimental Protocols for Waste Disposal
The following protocols detail the step-by-step procedures for the safe segregation and disposal of waste contaminated with this compound.
Waste Segregation at the Point of Generation
To prevent cross-contamination and ensure proper disposal, all waste streams must be segregated immediately after generation.
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and other disposable materials.
-
Procedure: Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound"[2].
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene or plastic-coated glass bottle) with a secure screw-top cap. The container must be labeled "Hazardous Waste," with the chemical name and approximate concentration[2]. Under no circumstances should liquid waste containing this compound be disposed of down the drain [1][2].
-
-
Sharps Waste:
-
Items: Includes needles, syringes, and other sharps contaminated with this compound.
-
Procedure: Dispose of all contaminated sharps in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Decontamination of Laboratory Equipment
Proper decontamination is crucial to prevent unintended exposure and cross-contamination.
-
Procedure:
-
All non-disposable glassware and equipment must be decontaminated promptly after use.
-
Rinse surfaces with a suitable solvent (e.g., ethanol or isopropanol) to inactivate and remove the compound. Collect the initial rinsate as hazardous liquid waste.
-
Follow with a thorough wash using an appropriate laboratory detergent and water.
-
All wipes and disposable materials used for cleaning must be disposed of as solid hazardous waste[1].
-
Waste Storage and Pickup
-
Storage: Store all sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general laboratory traffic.
-
Pickup: Once a waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to schedule a pickup. Ensure all required waste manifests and documentation are completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound waste.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
